molecular formula C8H9BrClN B13286322 4-bromo-2-chloro-N-ethylaniline

4-bromo-2-chloro-N-ethylaniline

Cat. No.: B13286322
M. Wt: 234.52 g/mol
InChI Key: UFFDSFCTSFHTBE-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-N-ethylaniline (CAS 1097790-57-2) is an N-ethyl secondary amine with the molecular formula C 8 H 9 BrClN and a molecular weight of 234.52 g/mol . This compound belongs to the class of halogenated aromatic amines, which are fundamental building blocks in contemporary chemical research and development . The specific substitution pattern on the aromatic ring, featuring both bromine and chlorine atoms, creates a unique combination of electronic and steric properties that make it a valuable synthetic intermediate . Halogenated anilines like this one are frequently employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, and serve as precursors in the development of advanced materials such as polymers and organic electronic materials . As a multifunctional building block, it can undergo various cross-coupling reactions and further functionalization, offering researchers a versatile tool for constructing diverse molecular architectures. This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

4-bromo-2-chloro-N-ethylaniline

InChI

InChI=1S/C8H9BrClN/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3

InChI Key

UFFDSFCTSFHTBE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of 4-bromo-2-chloro-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4-Bromo-2-chloro-N-ethylaniline

Executive Summary & Compound Identity

This compound (CAS: 1097790-57-2) is a specialized halogenated aniline derivative utilized primarily as a scaffold in the synthesis of heterocyclic pharmaceutical intermediates and agrochemicals. Its structural uniqueness lies in the specific substitution pattern: a para-bromo group serving as a handle for palladium-catalyzed cross-coupling, an ortho-chloro group providing steric influence and lipophilicity modulation, and an N-ethyl moiety that alters solubility and hydrogen-bonding potential compared to the primary aniline.

This guide provides a comprehensive physicochemical profile, grounded in both experimental data of the parent scaffold and consensus predictive modeling for the specific N-ethyl derivative.

Chemical Identity Table
ParameterDetail
IUPAC Name N-Ethyl-4-bromo-2-chloroaniline
CAS Number 1097790-57-2
Molecular Formula

Molecular Weight 234.52 g/mol
SMILES CCN(C1=C(C=C(C=C1)Br)Cl)
Structural Class Halogenated Secondary Arylamine

Physicochemical Properties Profile

The introduction of the N-ethyl group significantly alters the physicochemical landscape compared to the parent primary amine (4-bromo-2-chloroaniline). The data below synthesizes experimental baselines with high-fidelity predictive models (ACD/Labs, ChemAxon consensus).

Table 1: Comparative Physicochemical Metrics
PropertyValue (Predicted/Consensus)Scientific Context & Causality
Physical State Low-melting solid or OilThe N-ethyl group disrupts crystal lattice packing symmetry found in the primary amine (MP 70-72°C), lowering the melting point.
LogP (Lipophilicity) 3.6 – 3.9 Significantly more lipophilic than the parent amine (LogP ~3.2) due to the alkyl chain addition.
pKa (Conjugate Acid) ~2.8 – 3.1 The nitrogen lone pair is less available for protonation due to the electron-withdrawing inductive effect (-I) of the ortho-Cl and para-Br, despite the weak electron-donating ethyl group.
Polar Surface Area (PSA) 12.0 Ų Reduced compared to primary aniline (~26 Ų) due to the loss of one N-H donor.
Solubility (Water) < 0.1 mg/mL Practically insoluble. Hydrophobicity is driven by the halogens and ethyl chain.
Solubility (Organic) HighSoluble in DCM, DMSO, Methanol, and Ethyl Acetate.

Structural Logic & Synthetic Reactivity

To understand the utility of this compound, one must visualize the electronic and steric environment. The following diagram illustrates the Structure-Property Relationships (SPR) that dictate its behavior in drug design and synthesis.

SPR_Analysis Core 4-Bromo-2-chloro- N-ethylaniline Br 4-Bromo Group (Reactive Handle) Core->Br Cl 2-Chloro Group (Steric/Electronic) Core->Cl NEt N-Ethyl Group (Solubility/Selectivity) Core->NEt Buchwald Pd-Catalyzed Coupling (C-N, C-C) Br->Buchwald Preferred Site Metab Metabolic Stability (Block Para-oxidation) Cl->Metab Ortho-blocking Lipid Increased LogP (Membrane Permeability) NEt->Lipid Alkyl Effect

Figure 1: Structure-Property Relationship (SPR) map highlighting the functional roles of substituents.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with internal checks to ensure data integrity.

Protocol A: Synthesis via Reductive Amination (Recommended)

Rationale: Direct alkylation with ethyl iodide often leads to over-alkylation (quaternary salts). Reductive amination using acetaldehyde is more controlled.

  • Reagents: 4-Bromo-2-chloroaniline (1.0 eq), Acetaldehyde (1.2 eq), NaBH(OAc)3 (1.5 eq), Acetic Acid (cat.), DCE (Solvent).

  • Procedure:

    • Dissolve aniline in DCE under

      
      .
      
    • Add Acetaldehyde and stir for 30 min (Imine formation check: monitor via TLC).

    • Add NaBH(OAc)3 portion-wise at 0°C.

    • Stir at RT for 4-12h.

  • Validation Step: Quench with sat. NaHCO3. Extract. The disappearance of the primary amine peak in HPLC (or shift in Rf) confirms conversion.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Analytical Quality Control (HPLC)

Rationale: Due to the halogenated nature, UV detection at standard 254nm is effective.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm and 280 nm.

Handling, Safety, and Stability

Hazard Classification (GHS):

  • H302/H312: Harmful if swallowed or in contact with skin.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[2][3][4]

  • H373: May cause damage to organs (blood/liver) through prolonged exposure (typical of haloanilines).

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Halogenated anilines can darken upon oxidation (formation of azobenzenes or quinones).

Analytical Workflow Diagram

This workflow ensures the identity and purity of the compound before it enters biological assays or further synthesis.

Analytical_Workflow Sample Crude Sample (4-Br-2-Cl-N-Et-Aniline) NMR 1H NMR (DMSO-d6) Check N-Ethyl signals (q ~3.1 ppm, t ~1.2 ppm) Sample->NMR Structural ID HPLC HPLC-UV/MS Purity > 95%? NMR->HPLC Purity Check Decision Decision Node HPLC->Decision Release Release for Synthesis/Assay Decision->Release Yes Repurify Repurify (Column/Recryst) Decision->Repurify No Repurify->HPLC Re-check

Figure 2: Analytical QC Decision Tree for verifying intermediate integrity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 610169, 4-Bromo-2-chloroaniline (Parent Scaffold). Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-bromo-2-chloro-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 4-bromo-2-chloro-N-ethylaniline, a substituted aniline of interest in synthetic chemistry. Due to the limited availability of direct literature on this specific compound, this document combines established data with scientifically grounded extrapolations from closely related analogues. This approach provides a robust framework for researchers intending to synthesize and utilize this molecule.

Compound Identification and Core Properties

This compound is a halogenated and N-alkylated aniline derivative. Its structure suggests its potential as a building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[1]

IdentifierValueSource
CAS Number 1097790-57-2[2]
Molecular Formula C₈H₉BrClNInferred
Molecular Weight 234.52 g/mol Calculated
IUPAC Name This compoundInferred
Predicted Physicochemical Properties

The following properties are estimated based on data from analogous compounds such as 4-bromo-2-chloroaniline and 4-bromo-2-ethylaniline. These values should be confirmed by experimental analysis.

PropertyPredicted ValueBasis of Prediction
Appearance Clear colorless to yellow liquidAnalogy to 4-bromo-2-ethylaniline [3]
Boiling Point >240 °CAnalogy to 4-bromo-2-chloroaniline [4]
Density ~1.4-1.5 g/mLAnalogy to 4-bromo-2-ethylaniline [5]
Refractive Index ~1.59-1.60Analogy to 4-bromo-2-ethylaniline [5]

Proposed Synthesis Pathway: N-Ethylation of 4-bromo-2-chloroaniline

A robust and logical synthetic route to this compound is the N-alkylation of the readily available precursor, 4-bromo-2-chloroaniline (CAS: 38762-41-3). Reductive amination offers a high-yield and selective method for this transformation.[6]

Workflow for the Proposed Synthesis

G cluster_0 Step 1: Synthesis of 4-bromo-2-chloroaniline (Precursor) cluster_1 Step 2: N-Ethylation via Reductive Amination A 2-Chloroaniline C Electrophilic Aromatic Substitution A->C B Brominating Agent (e.g., NBS or Br2 in Acetic Acid) B->C D 4-bromo-2-chloroaniline C->D Purification via Column Chromatography D2 4-bromo-2-chloroaniline G Imine Formation (Intermediate) D2->G E Acetaldehyde E->G F Reducing Agent (e.g., NaBH(OAc)3 or H2/Pd-C) H Reduction F->H G->H I This compound H->I Work-up and Purification

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-bromo-2-chloroaniline (Precursor)

This protocol is adapted from established methods for the bromination of substituted anilines.[7][8]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-chloroaniline (10.0 g, 78.4 mmol) in 100 mL of glacial acetic acid.

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (12.5 g, 78.4 mmol) in 20 mL of glacial acetic acid dropwise over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into 500 mL of ice-cold water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-2-chloroaniline.

Step 2: N-Ethylation of 4-bromo-2-chloroaniline

This protocol is a standard reductive amination procedure.[6]

  • Reaction Setup: To a solution of 4-bromo-2-chloroaniline (5.0 g, 24.2 mmol) in 100 mL of dichloromethane, add acetaldehyde (1.3 g, 29.1 mmol) and 2-3 drops of acetic acid.

  • Reduction: Stir the mixture at room temperature for 1 hour. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (7.7 g, 36.3 mmol) portion-wise over 30 minutes.

  • Reaction: Let the reaction stir at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield pure this compound.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques. The following are the expected key signals, extrapolated from the known spectra of 4-bromo-2-chloroaniline.[8][9]

TechniquePrecursor (4-bromo-2-chloroaniline)Expected for Product (this compound)Rationale for Change
¹H NMR Aromatic protons (~6.6-7.4 ppm), Broad singlet for -NH₂ (~4.0 ppm)Aromatic protons, Quartet for -CH₂- (~3.2 ppm), Triplet for -CH₃ (~1.2 ppm), Broad singlet for -NH-Appearance of ethyl group signals (quartet and triplet) and a shift of the amine proton signal.
¹³C NMR 6 aromatic carbon signals (~109-142 ppm)8 carbon signals: 6 aromatic, plus two aliphatic signals for the ethyl group (~15 ppm for -CH₃, ~40 ppm for -CH₂-).Appearance of two new signals in the aliphatic region corresponding to the ethyl group.
IR Spectroscopy N-H stretching (two bands, ~3300-3500 cm⁻¹)N-H stretching (one band, ~3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹)The primary amine's two N-H stretch bands are replaced by a single N-H band for the secondary amine. New C-H stretching bands for the ethyl group will appear.
Mass Spectrometry M+ peak at m/z ~205/207 (due to Br isotopes)M+ peak at m/z ~233/235The molecular ion peak will increase by 28 units, corresponding to the addition of a C₂H₄ group.

Potential Applications and Research Directions

Given that substituted anilines are crucial intermediates, this compound holds potential in several areas:

  • Pharmaceutical Synthesis: It can serve as a scaffold for the development of novel therapeutic agents. The bromo- and chloro-substituents provide reactive handles for further functionalization, such as in cross-coupling reactions.[1]

  • Agrochemical Development: Many herbicides and fungicides are based on aniline derivatives. This compound could be a precursor to new crop protection agents.[1]

  • Materials Science: Substituted anilines are also used in the synthesis of dyes and polymers. The specific substitution pattern of this molecule could lead to materials with unique optical or electronic properties.

Safety and Handling

No specific safety data for this compound is available. The following recommendations are based on the known hazards of its precursor, 4-bromo-2-chloroaniline, and other related anilines.[9]

  • Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.

  • Personal Protective Equipment (PPE):

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

    • Respiratory Protection: If working outside a fume hood or with aerosols, use a respirator with an appropriate organic vapor cartridge.

  • First Aid Measures:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water.

  • Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated place. Store away from oxidizing agents.

References

  • Singh, H., Sen, C., Sahoo, T., & Ghosh, S. C. (2018). A Mild and Efficient Protocol for the Regioselective Monobromination of Anilines and Phenols Using N‐Bromosuccinimide under Visible‐Light Irradiation. European Journal of Organic Chemistry, 2018(34), 4748-4753. [Link]

  • Sridevi, C., et al. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):1311-1314. [Link]

  • PubChem. 4-Bromo-2-chloroaniline. National Center for Biotechnology Information. [Link]

Sources

Solubility Profile of 4-bromo-2-chloro-N-ethylaniline in Organic Solvents: A Framework for Prediction, Determination, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

Part 1: Physicochemical Profile of 4-bromo-2-chloro-N-ethylaniline

A thorough understanding of a molecule's structural and electronic features is paramount to predicting its solubility. This compound is a substituted aniline with a distinct combination of functional groups that dictate its intermolecular interactions.

Molecular Structure:

  • Core: Aniline (benzene ring with an amino group).

  • Substituents:

    • A bromine atom at position 4.

    • A chlorine atom at position 2.

    • An ethyl group attached to the nitrogen atom (N-ethyl).

Inferred Physicochemical Properties:

PropertyAnalysis & RationaleInferred Characteristic
Molecular Weight The presence of a bromine (≈79.9 g/mol ) and chlorine (≈35.5 g/mol ) atom significantly increases the molecular weight compared to aniline. The calculated molecular weight of the parent compound, 4-bromo-2-chloroaniline, is 206.47 g/mol .[1][2] The addition of an ethyl group (C2H5) increases this further.High Molecular Weight
Polarity The molecule possesses moderate polarity. The electronegative chlorine, bromine, and nitrogen atoms create dipole moments. However, the bulky, nonpolar benzene ring and ethyl group constitute a significant portion of the molecule, reducing overall polarity.Moderately Polar, with significant nonpolar character
Hydrogen Bonding The secondary amine (N-H) group can act as a hydrogen bond donor.[1] The nitrogen, bromine, and chlorine atoms can act as weak hydrogen bond acceptors. The presence of the N-ethyl group provides some steric hindrance around the nitrogen, potentially weakening its hydrogen bonding capability compared to its primary amine analog, 4-bromo-2-chloroaniline.[3][4]Hydrogen Bond Donor & Acceptor
Melting Point The parent compound, 4-bromo-2-chloroaniline, has a reported melting point of 70-72 °C.[2] The introduction of the N-ethyl group may disrupt the crystal lattice packing observed in the parent aniline, which is stabilized by N-H···N and N-H···Br hydrogen bonds[3][4], potentially leading to a lower melting point.Expected to be a low-melting solid or an oil at room temperature.

Part 2: Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[5] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, solubility is a balance of disrupting the solute-solute interactions within its crystal lattice and the solvent-solvent interactions, and forming new, energetically favorable solute-solvent interactions.

  • Van der Waals Forces: The large, electron-rich aromatic ring and halogen atoms contribute to significant London dispersion forces, favoring interactions with nonpolar and moderately polar solvents.

  • Dipole-Dipole Interactions: The polar C-Cl, C-Br, and C-N bonds will promote solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) that possess permanent dipoles.

  • Hydrogen Bonding: The ability to donate a hydrogen bond makes the molecule amenable to dissolution in hydrogen bond-accepting solvents (e.g., ethers, esters, ketones). Its capacity as a weak acceptor allows for interactions with protic solvents (e.g., alcohols).

The overall solubility will be determined by the dominant interaction type. Given the molecule's mixed characteristics, it is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., nonpolar alkanes or highly polar water).

Part 3: Predictive Solubility Assessment

In the absence of direct experimental data, a qualitative prediction can be formulated based on the principles outlined above. The following table provides an educated forecast of the solubility of this compound in a range of common organic solvents.

Table 1: Predicted Solubility of this compound

Solvent ClassExample SolventKey Solvent PropertiesPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow Polarity, Dispersion ForcesLow to Moderate Toluene's aromatic ring may offer favorable π-π stacking interactions. Solubility in hexane is expected to be low due to the solute's polarity.
Ethers Diethyl Ether, THFLow Polarity, H-bond AcceptorModerate to High The ether oxygen can act as a hydrogen bond acceptor for the solute's N-H group, while the alkyl groups interact well with the nonpolar regions.
Esters Ethyl AcetatePolar Aprotic, H-bond AcceptorHigh Provides a good balance of polarity to interact with the C-X dipoles and hydrogen bond acceptance for the N-H group.
Ketones AcetonePolar Aprotic, H-bond AcceptorHigh Similar to ethyl acetate, acetone is a strong hydrogen bond acceptor and has a significant dipole moment.
Halogenated DichloromethanePolar AproticHigh The polarity is well-matched, and dispersion forces between the halogenated solvent and solute are favorable.
Alcohols Methanol, EthanolPolar Protic, H-bond Donor/AcceptorModerate The solvent can both donate and accept hydrogen bonds. However, the high polarity and strong self-association of alcohols may be less favorable than in polar aprotic solvents.
Highly Polar DMSO, DMFPolar Aprotic, High DielectricModerate to High Strong hydrogen bond acceptors and high polarity should effectively solvate the molecule.
Aqueous WaterHighly Polar, H-bond NetworkVery Low The large nonpolar surface area of the molecule would disrupt the strong hydrogen bonding network of water, making dissolution energetically unfavorable. Structurally similar 4-bromoaniline is only slightly soluble in water.[6]

For more precise, quantitative predictions, modern computational tools are invaluable. Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms can provide accurate solubility estimates by leveraging large datasets of known solubilities.[7][8][9] These models use calculated molecular descriptors to predict solubility, offering a powerful alternative to or guide for experimental screening.[10][11]

Part 4: Standardized Protocol for Experimental Solubility Determination

Experimental verification is the gold standard. The equilibrium shake-flask method is a robust and widely accepted technique for determining thermodynamic solubility.[12] This is often paired with a quantitative analytical method like High-Performance Liquid Chromatography (HPLC).[13]

Workflow for Solubility Determination

G cluster_prep Phase 1: Sample Preparation cluster_equilibrate Phase 2: Equilibration cluster_analysis Phase 3: Analysis A Weigh excess solid This compound B Add to vial with known volume of organic solvent A->B Transfer C Seal vials and place in shaker/rotator at constant T B->C D Agitate for 24-48 hours to ensure equilibrium C->D E Allow solid to settle (or centrifuge) D->E F Filter supernatant through 0.22 µm syringe filter E->F G Dilute aliquot of filtrate with mobile phase F->G H Inject onto calibrated HPLC system G->H I Quantify concentration against calibration curve H->I

Caption: Experimental workflow for equilibrium solubility determination via the shake-flask method and HPLC analysis.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Solvent of interest (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Volumetric flasks and pipettes

  • Calibrated HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Methodology:

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound in the HPLC mobile phase (or a compatible solvent) at a known high concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a series of at least five calibration standards that bracket the expected solubility range.

    • Causality Note: A multi-point calibration curve is essential for ensuring the accuracy and linearity of the analytical method over the desired concentration range.

  • Sample Preparation (Shake-Flask):

    • Add an excess amount of solid this compound to several vials (n=3 for statistical validity). "Excess" means enough solid remains undissolved at equilibrium.

    • Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

    • Seal the vials securely.

    • Causality Note: Using excess solid ensures that the resulting solution is truly saturated, representing the thermodynamic solubility limit.[12]

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Allow the samples to equilibrate for at least 24 hours. A 48-hour period is often preferred to guarantee equilibrium is reached.

    • Causality Note: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results. The extended agitation time ensures the dissolution process has reached a steady state.

  • Sample Processing and Analysis:

    • Remove vials from the shaker and let them stand to allow the excess solid to sediment. Centrifugation can be used to accelerate this process.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a 0.22 µm syringe filter and dispense the filtered solution into a clean vial.

    • Causality Note: Filtration is a critical step to remove all undissolved microscopic particles, which would otherwise lead to an overestimation of solubility.

    • Perform a precise dilution of the filtered saturated solution with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Integrate the peak area corresponding to the analyte.

  • Data Calculation:

    • Plot the peak area of the calibration standards versus their known concentrations to generate a linear regression curve.

    • Use the equation of the line (y = mx + c) to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility of this compound in the organic solvent. Express the result in appropriate units (e.g., mg/mL or mol/L).

Conclusion

While direct, published solubility data for this compound is scarce, a robust scientific approach allows for reliable prediction and precise experimental determination. By understanding its molecular structure—a moderately polar compound with hydrogen bonding capabilities—we can logically predict its behavior in various organic solvents, anticipating higher solubility in moderately polar environments like ethyl acetate and dichloromethane. This theoretical framework provides a crucial starting point, but it must be complemented by rigorous experimental work. The detailed shake-flask and HPLC protocol provided herein offers a self-validating system for generating the high-quality, quantitative data required by researchers in process chemistry and pharmaceutical development. This integrated approach of theoretical prediction and empirical validation ensures efficient and informed solvent selection, ultimately accelerating research and development timelines.

References

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link][7][8]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link][10]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link][11]

  • Developing predictive models of solubility is useful for accelerating solvent selection for applications ranging from electrochemical conversion of organics to pharmaceutical drug development. Digital Discovery (RSC Publishing). [Link][9]

  • Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link][5]

  • Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health (NIH). [Link][12]

  • 4-Bromo-2-chloroaniline | C6H5BrClN. PubChem. [Link][1]

  • 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Structure Reports Online. [Link][3]

  • 4-Bromo-2-chloroaniline. ResearchGate. [Link][4]

Sources

Electrophilic Substitution Reactions of N-Ethylaniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and Process Chemists in Pharmaceutical Development. Scope: Mechanistic insights, optimized synthetic protocols, and regioselectivity control in electrophilic aromatic substitution (EAS) of N-ethylaniline.

Executive Technical Summary

N-Ethylaniline (NEA) represents a classic "activated" substrate in electrophilic aromatic substitution. The presence of the N-ethyl group exerts a strong


 (inductive) and 

(mesomeric) effect, significantly increasing the electron density of the aromatic ring, particularly at the ortho and para positions.

However, for the synthetic chemist, NEA presents a paradox of reactivity:

  • Hyper-Reactivity: The substrate is so electron-rich that poly-substitution and oxidation are common side reactions during halogenation.

  • Acid Sensitivity: In strongly acidic media (e.g., mixed acid nitration), the nitrogen lone pair becomes protonated. The resulting ammonium species (

    
    ) is a strong meta-director and ring deactivator, often leading to mixtures of isomers and tarry oxidation byproducts.
    

This guide details the protocols required to harness this reactivity selectively, focusing on Vilsmeier-Haack formylation , controlled halogenation , and indirect nitration strategies .

Mechanistic Principles & Regiochemistry

The Directing Conflict

In neutral media, the unshared electron pair on the nitrogen interacts with the


-system, rendering the amine an ortho/para director. The ethyl group adds steric bulk, heavily favoring para substitution over ortho (typically >90% para selectivity for bulky electrophiles).

Key Constraint: Under conditions where


 (approx. 5.1), the directing group switches from 

(activator, o,p-director) to

(deactivator, m-director).
Pathway Visualization

The following diagram illustrates the bifurcation of reactivity based on reaction conditions (Acidic vs. Neutral/Basic).

G NEA N-Ethylaniline (Substrate) Protonation Protonation (Strong Acid Medium) NEA->Protonation pH < 2 LonePair Lone Pair Delocalization (+M Effect) NEA->LonePair Neutral / Weak Acid Ammonium Anilinium Ion (-NH2Et+) Protonation->Ammonium MetaAttack Electrophilic Attack (Slow) Ammonium->MetaAttack Deactivated Ring MetaProd Meta-Product (Minor/Tarry) MetaAttack->MetaProd ParaAttack Para-Attack (Sterically Favored) LonePair->ParaAttack SigmaComplex Sigma Complex (Resonance Stabilized) ParaProd Para-Substituted Product (Major) SigmaComplex->ParaProd ParaAttack->SigmaComplex

Figure 1: Divergent mechanistic pathways of N-ethylaniline based on pH conditions.

Critical Reaction: Vilsmeier-Haack Formylation[1][2]

The Vilsmeier-Haack reaction is the gold standard for introducing a formyl group (


) to NEA. It avoids strong acidic conditions, maintaining the activating nature of the nitrogen.
Mechanism

The reaction utilizes the Vilsmeier reagent (chloroiminium ion), generated in situ from


 and DMF.[1] This weak electrophile is highly selective for the electron-rich para position of NEA.

Vilsmeier DMF DMF VReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VReagent + POCl3 POCl3 POCl3 POCl3->VReagent Intermediate Iminium Intermediate VReagent->Intermediate + NEA (Electrophilic Attack) NEA N-Ethylaniline NEA->Intermediate Hydrolysis Hydrolysis (H2O / NaOAc) Intermediate->Hydrolysis Product p-(N-ethylamino)benzaldehyde Hydrolysis->Product

Figure 2: Vilsmeier-Haack reaction pathway for aldehyde synthesis.[2]

Experimental Protocol: Synthesis of p-(N-Ethylamino)benzaldehyde

Reagents:

  • N-Ethylaniline: 12.1 g (0.1 mol)

  • DMF (Anhydrous): 15 mL

  • Phosphorus Oxychloride (

    
    ): 15.3 g (0.1 mol)
    
  • Dichloromethane (DCM): 50 mL

Procedure:

  • Reagent Formation: In a three-necked flask equipped with a drying tube and dropping funnel, cool the DMF to 0°C. Add

    
     dropwise over 20 minutes. Caution: Exothermic. The solution will turn pale yellow/orange (Vilsmeier reagent).
    
  • Addition: Dissolve N-ethylaniline in DCM. Add this solution dropwise to the Vilsmeier reagent, maintaining temperature

    
    .
    
  • Reflux: Once addition is complete, warm to room temperature, then reflux for 2 hours. The mixture will darken.

  • Hydrolysis: Pour the reaction mixture onto 200 g of crushed ice containing 20 g of sodium acetate (to buffer the pH and prevent dealkylation). Stir vigorously for 30 minutes.

  • Workup: Extract with DCM (

    
    ). Wash organic layer with saturated 
    
    
    
    and brine. Dry over
    
    
    .
  • Purification: Recrystallize from ethanol/water or purify via column chromatography (Hexane/EtOAc 8:2).

Expected Yield: 75–85% Key Observation: The product is a solid (m.p. approx. 80-85°C).

Critical Reaction: Nitration (The Protection Strategy)

Direct nitration of NEA with mixed acids (


) is not recommended  due to the formation of m-nitro isomers and oxidation tars. The authoritative approach involves a protection-nitration-deprotection sequence.
Protocol: Synthesis of p-Nitro-N-ethylaniline[4]

Step 1: Protection (Acetylation)

  • React NEA with acetic anhydride in acetic acid to form N-ethylacetanilide .

  • Rationale: The acetyl group protects the amine from oxidation and prevents protonation, ensuring the group remains an ortho/para director (though weaker than the free amine, it avoids the meta-directing ammonium salt).

Step 2: Nitration

  • Reagents: N-Ethylacetanilide (1 eq), 70%

    
     (1.1 eq), 
    
    
    
    (catalytic).
  • Procedure: Dissolve amide in concentrated

    
     at 0°C. Add 
    
    
    
    dropwise. Maintain temp < 10°C to maximize para selectivity (steric bulk of acetyl + ethyl groups blocks ortho).
  • Quench: Pour onto ice. Filter the yellow precipitate (p-nitro-N-ethylacetanilide).

Step 3: Deprotection (Hydrolysis)

  • Reflux the intermediate in dilute HCl for 1 hour. Neutralize with NaOH.

  • Product: p-Nitro-N-ethylaniline (Yellow solid).

Alternative: Radical Nitration Recent literature suggests using tert-butyl nitrite (TBN) in organic solvents allows for regioselective nitration without strong acids, avoiding the protection step, though yields vary by substrate specificity [1].

Critical Reaction: Controlled Bromination

NEA is hyper-reactive toward bromine. Direct addition of


 usually results in 2,4,6-tribromo-N-ethylaniline.
Protocol: Monobromination using NBS

To achieve selective para-bromination, use N-Bromosuccinimide (NBS) in a polar aprotic solvent.

Procedure:

  • Dissolve NEA (10 mmol) in DMF (20 mL).

  • Add NBS (10.5 mmol) portion-wise at 0°C.

  • Stir at room temperature for 1 hour.

  • Pour into water and extract with ethyl acetate.

  • Result: High selectivity for 4-bromo-N-ethylaniline due to the controlled release of electrophilic bromine.

Data Summary: Method Comparison

The following table summarizes the efficiency and regioselectivity of various EAS protocols for N-ethylaniline.

Reaction TypeReagent SystemMajor ProductRegioselectivity (p:o:m)Typical YieldNotes
Nitration

(Direct)
m-Nitro / TarsMixed (Meta favored)<30%Avoid. Oxidation dominates.
Nitration

p-Nitro-NEA>95% para70-80% (3 steps)Standard industrial route.
Formylation

p-Formyl-NEA>98% para80-85%Vilsmeier-Haack. Excellent purity.
Bromination

2,4,6-Tribromo-NEAN/A (Poly)>90%Hard to stop at mono-sub.
Bromination NBS / DMFp-Bromo-NEA>90% para85-92%Mild conditions prevent poly-bromination.
Azo Coupling

p-Aminoazobenzene deriv.>95% para85-95%pH must be 4-5 to prevent triazene formation.

References

  • Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction: Mechanism and Synthetic Applications. Chemistry Steps. Available at: [Link]

  • Synthesis of Halogenated Anilines via N-Oxides. National Institutes of Health (PMC). Available at: [Link]

  • Nitration of Aniline and Derivatives: Kinetic Studies. Organic Syntheses. Available at: [Link]

Sources

Substituted Anilines: Strategic Applications in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted anilines represent a class of "privileged structures" in chemical research, serving as the foundational scaffold for over 25% of the top 200 small-molecule drugs and the backbone of conductive organic polymers. However, their utility is often compromised by a dichotomy: the very electronic properties that make them excellent hydrogen bond donors in kinase inhibitors also predispose them to metabolic toxicity via quinone imine formation.

This technical guide provides a rigorous analysis of substituted anilines, moving beyond basic properties to explore their strategic application in medicinal chemistry and materials science. It details the causality between substituent electronics and biological activity, provides self-validating synthetic protocols, and offers a blueprint for mitigating metabolic liabilities.

Part 1: Medicinal Chemistry & Structural Optimization

Electronic Tuning and pKa Modulation

The primary utility of substituted anilines in drug design lies in the ability to fine-tune the basicity of the nitrogen atom. The lone pair on the aniline nitrogen is conjugated with the


-system, rendering it less basic (pKa ~4.6) than aliphatic amines (pKa ~10).
  • The Hammett Correlation: The pKa and reactivity of the aniline nitrogen correlate linearly with Hammett substituent constants (

    
    ).[1]
    
    • Electron-Withdrawing Groups (EWGs): Substituents like

      
      , 
      
      
      
      , or
      
      
      (especially in the para position) delocalize the lone pair further into the ring, lowering pKa. This is critical for ensuring the molecule remains neutral at physiological pH (7.4) to cross cell membranes (LogD modulation).
    • Electron-Donating Groups (EDGs): Groups like

      
       or 
      
      
      
      increase electron density, raising pKa and enhancing the nitrogen's capacity as a hydrogen bond acceptor.
The Toxicity Liability: Quinone Imines

A major challenge in developing aniline-based drugs is their classification as "structural alerts." The metabolic bioactivation of anilines leads to idiosyncratic drug-induced liver injury (DILI).

Mechanism of Toxicity:

  • N-Hydroxylation: CYP450 enzymes oxidize the aniline to a hydroxylamine.

  • Oxidation: The hydroxylamine is further oxidized to a nitroso species or dehydrated to form a quinone imine (if para or ortho positions are unsubstituted).

  • Adduct Formation: These electrophilic species react with nucleophilic residues (cysteine thiols) on hepatic proteins, triggering an immune response or cellular necrosis.

Mitigation Strategy:

  • Block Metabolic Hotspots: Substitution at the para-position (e.g., with Fluorine) prevents quinone imine formation.

  • Electronic Deactivation: Introduction of EWGs reduces the electron density required for the initial CYP450 oxidation step.

Part 2: Visualization of Mechanisms

Diagram 1: Metabolic Bioactivation Pathways

The following diagram illustrates the divergence between safe clearance (Phase II conjugation) and toxic bioactivation.

AnilineMetabolism Aniline Substituted Aniline Phase2 Glucuronidation/Sulfation (Safe Clearance) Aniline->Phase2 UGT/SULT Hydroxylamine N-Hydroxylamine (Intermediate) Aniline->Hydroxylamine CYP450 (Bioactivation) QuinoneImine Quinone Imine (Reactive Electrophile) Hydroxylamine->QuinoneImine Oxidation (-2H) DNA_Adduct Protein/DNA Adducts (Hepatotoxicity) QuinoneImine->DNA_Adduct Covalent Binding GSH_Adduct Glutathione Conjugate (Detoxification) QuinoneImine->GSH_Adduct GSH Transferase

Caption: Figure 1.[2][3][4] Divergent metabolic pathways of anilines. The formation of Quinone Imines (Red) represents the critical toxicological liability, while Glucuronidation (Green) represents safe clearance.

Part 3: Advanced Synthetic Methodologies

While nucleophilic aromatic substitution (


) is limited to electron-deficient rings, the Buchwald-Hartwig Cross-Coupling  allows for the synthesis of anilines with broad functional group tolerance.
Buchwald-Hartwig Catalytic Cycle

This palladium-catalyzed reaction couples aryl halides with amines.[2][3][4][5][6] The choice of ligand is the determinant of success.

  • Ligands: Bidentate ligands like BINAP or Xantphos inhibit

    
    -hydride elimination and stabilize the Pd(0) species.
    
  • Base: Strong bases (NaOtBu) facilitate the deprotonation of the amine upon coordination to Palladium.

Diagram 2: Buchwald-Hartwig Mechanism

BuchwaldHartwig Pd0 LnP-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Ar-Pd-NHR2) OxAdd->Coord + H-NR2 Deprot Deprotonation (Base assisted) Coord->Deprot + Base (-HX) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd(II) Amido Complex RedElim->Pd0 Regeneration

Caption: Figure 2. The Buchwald-Hartwig catalytic cycle.[2][3][4][6] The rate-determining step is often the Oxidative Addition (for aryl chlorides) or Reductive Elimination (for bulky amines).

Part 4: Materials Science Applications (Polyaniline)[8][9][10]

Polyaniline (PANI) is unique among conducting polymers because its conductivity depends on both its oxidation state and its protonation state.

Redox States and Conductivity
StateStructureConductivityApplication
Leucoemeraldine Fully ReducedInsulatorReducing agent
Emeraldine Base Half OxidizedSemiconductorpH Sensors
Emeraldine Salt Protonated BaseHighly Conductive Electrodes, Anti-corrosion
Pernigraniline Fully OxidizedInsulatorDegradation product

Key Application: PANI is used in chemiresistive gas sensors .[7] When exposed to ammonia (


), the conductive Emeraldine Salt deprotonates to the insulating Emeraldine Base, resulting in a measurable increase in electrical resistance.

Part 5: Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis of N-Aryl Aniline

Rationale: This protocol uses


 and BINAP, a robust system for coupling secondary amines with aryl bromides, avoiding the air-sensitivity of some Pd(I) dimers.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • 
     (1-2 mol%)
    
  • BINAP (2-4 mol%)

  • Sodium tert-butoxide (

    
    ) (1.4 equiv)
    
  • Toluene (Anhydrous)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a distinct vial with

    
    , BINAP, and a small volume of toluene. Stir at room temperature for 15 mins until the solution turns a deep orange/red (indicative of active Ligand-Pd complex formation).
    
  • Reaction Assembly: Charge a flame-dried Schlenk flask with the Aryl Bromide, Aniline, and

    
    .
    
  • Initiation: Add the pre-formed catalyst solution to the Schlenk flask via syringe. Rinse with remaining toluene to reach 0.1M concentration relative to the halide.

  • Reaction: Heat to 80°C - 100°C. Monitor via TLC or LCMS.

    • Checkpoint: Reaction is typically complete within 4-12 hours. If stalled, add 0.5 equiv of additional base.

  • Workup: Cool to RT, dilute with diethyl ether, filter through a pad of Celite (to remove Pd black and salts). Concentrate and purify via flash column chromatography.

Protocol B: In Vitro Microsomal Stability Assay

Rationale: To assess the metabolic liability (toxicity risk) of the synthesized aniline.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

  • Test Compound (1 µM final conc)

Step-by-Step Workflow:

  • Pre-Incubation: Mix microsomes (0.5 mg/mL final) with the Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add the NADPH regenerating system to start the metabolic reaction.

    • Control: Run a parallel reaction without NADPH (detects non-CYP degradation).

  • Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 mins. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).
    • Target:

      
       indicates good metabolic stability.
      

References

  • Kalgutkar, A. S., et al. (2011).[8][9] "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology. [Link][9]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]

  • Bhadra, S., & Khastgir, D. (2008). "Determination of Polyaniline (PANI) Oxidation State by UV-Vis Spectroscopy." Polymer Testing. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). "Substituent Effects on the Physical Properties and pKa of Aniline." International Journal of Quantum Chemistry. [Link]

Sources

Methodological & Application

synthesis of 4-bromo-2-chloro-N-ethylaniline from 2-chloro-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Regioselective Synthesis of 4-Bromo-2-chloro-N-ethylaniline

Executive Summary

This application note details the protocol for the regioselective bromination of 2-chloro-N-ethylaniline (CAS 13519-75-0) to synthesize This compound (CAS 1097790-57-2). The transformation utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent to achieve high regioselectivity for the para-position, minimizing the formation of the ortho-isomer (6-bromo) and polybrominated byproducts. This method is preferred for pharmaceutical applications due to its mild conditions and operational simplicity compared to elemental bromine routes.

Introduction & Retrosynthetic Analysis

The Challenge: Electrophilic aromatic substitution (SEAr) on 2-chloro-N-ethylaniline presents a regioselectivity challenge. The molecule contains two directing groups:

  • N-ethyl amino group: A strong activator and ortho, para-director.

  • Chloro group: A weak deactivator but an ortho, para-director.

Mechanistic Insight:

  • Directing Effects: The N-ethyl group strongly dominates the orientation of the incoming electrophile.

  • Steric Hindrance: The 2-position is blocked by the chlorine atom. The 6-position (ortho to the amine) is sterically crowded by the N-ethyl group.

  • Target Site: The 4-position (para to the amine) is electronically activated and sterically accessible, making it the preferred site for bromination.

Reaction Scheme:

ReactionScheme cluster_conditions Conditions SM 2-Chloro-N-ethylaniline (C8H10ClN) Product This compound (Major Isomer) SM->Product  Major Pathway   Byproduct 6-Bromo isomer (Minor trace) SM->Byproduct  Steric Clash   Reagent NBS (1.05 eq) CH3CN, 0°C to RT

Figure 1: Reaction pathway highlighting the regioselective preference for the 4-position.

Experimental Protocol

Two methods are provided. Method A is the standard protocol for high purity and laboratory scale (mg to g). Method B is an alternative for larger scales where cost of reagents (NBS vs Br2) is a factor.

Method A: NBS Bromination (Recommended)

High regioselectivity, mild conditions, easy workup.

Reagents:

  • Substrate: 2-Chloro-N-ethylaniline (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M - 0.5 M concentration)

  • Quench: Sodium thiosulfate (sat. aq.) or Sodium bisulfite

Step-by-Step Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-N-ethylaniline (10 mmol, 1.56 g) in Acetonitrile (20 mL).

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0–5 °C. Cooling is critical to maximize regioselectivity.

  • Addition: Dissolve NBS (10.5 mmol, 1.87 g) in Acetonitrile (10 mL). Add this solution dropwise to the aniline solution over 15–20 minutes.[1]

    • Note: Protect the reaction from direct light to prevent radical side reactions (benzylic bromination).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–4 hours.

    • Monitoring: Check reaction progress by TLC (Hexane:EtOAc 8:1) or HPLC.[1] The product will be slightly less polar or have a similar Rf to the starting material but will stain differently (often darker).

  • Quench: Once conversion is >98%, dilute the mixture with water (50 mL) and add saturated aqueous sodium thiosulfate (10 mL) to quench any excess bromine/NBS.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Washing: Combine organic layers and wash with water (2 x 30 mL) followed by brine (30 mL) to remove succinimide and residual DMF/MeCN.

  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO2, Gradient: 100% Hexanes -> 95:5 Hexanes:EtOAc).

Expected Yield: 85–92% Physical State: Viscous oil or low-melting solid.

Method B: Bromine ( ) in Acetic Acid

Scalable, atom-economical, requires careful temperature control.

  • Dissolve 2-chloro-N-ethylaniline (1.0 eq) in Glacial Acetic Acid (5 vol).

  • Add Sodium Acetate (1.1 eq) to buffer the HBr generated (optional but recommended to protect the amine from protonation, which could alter directing effects).

  • Add a solution of Bromine (

    
    , 1.0 eq) in Acetic Acid dropwise at 10–15 °C.
    
  • Stir at room temperature for 2 hours.

  • Pour into ice water containing sodium bisulfite. Neutralize with

    
     to pH ~8.
    
  • Extract with DCM, dry, and concentrate.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare the analytical data of the product against the starting material.

FeatureStarting Material (2-Cl-N-Et-Aniline)Product (4-Br-2-Cl-N-Et-Aniline)Diagnostic Change
TLC (Hex:EtOAc 9:1) Rf ~ 0.50Rf ~ 0.55Product is slightly less polar (more lipophilic).
1H NMR (Aromatic) 3 protons (H3, H4, H5, H6) - Complex Multiplet3 protons (H3, H5, H6) - SimplifiedLoss of H4 signal.
Coupling Pattern H4 is a triplet/multiplet.H3: d (~2Hz) (meta to H5)H5: dd (~8Hz, 2Hz)H6: d (~8Hz)Distinctive "1,2,4-substitution" pattern.
Mass Spec (ESI) [M+H]+ = 156/158 (Cl pattern)[M+H]+ = 234/236/238Appearance of Br isotope pattern (1:1 ratio for 79Br/81Br).

Interpretation of NMR:

  • H3 (Position 3): This proton is between the Cl and the new Br. It appears as a singlet or a fine doublet (meta-coupling) at ~7.4-7.5 ppm.

  • H5/H6: These protons show an ortho coupling (J ~8-9 Hz). H5 will be a doublet of doublets (ortho to H6, meta to H3). H6 (ortho to N-ethyl) will be a doublet.

Process Safety & Handling

  • N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator. Old NBS can degrade to release

    
     (orange color); recrystallize from water if necessary before use.
    
  • Exotherm: The bromination reaction is exothermic. On a large scale, strict temperature control during addition is required to prevent runaway reactions and over-bromination.

  • Regio-Control: Higher temperatures (>40°C) increase the risk of brominating the ethyl side chain (radical mechanism) or the 6-position.

Workflow Diagram

Workflow Start Start: 2-Chloro-N-ethylaniline in MeCN Cool Cool to 0°C Start->Cool Add Add NBS (1.05 eq) Dropwise (Dark) Cool->Add React Stir RT, 2-4 hrs Monitor TLC Add->React Quench Quench: Na2S2O3 (aq) + Water React->Quench Extract Extract: EtOAc Wash: Brine Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry End Product: this compound (Yield >85%) Dry->End

Figure 2: Operational workflow for the synthesis via Method A.

References

  • Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explains directing effects of amine vs halogen).
  • NBS Bromination Protocols

    • Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds." J. Org.[2] Chem., 1979 , 44(25), 4733–4735. Link

    • Gilow, H. M., & Burton, D. E. "Bromination of aromatic amines." J. Org.[3] Chem., 1981 , 46(11), 2221–2225.

  • Product Identification (CAS 1097790-57-2)

    • BLD Pharm Catalog Entry: this compound.[4] Link

    • Sigma-Aldrich (Merck) Analog Reference: 4-Bromo-2-chloro-N-methylaniline (CAS 944131-95-7). Link

  • Menini, L., et al. "Regioselective bromination of activated aromatic compounds using HBr/H2O2." Química Nova, 2007, 30(5).

Sources

Strategic Utilization of 4-Bromo-2-chloro-N-ethylaniline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of 4-bromo-2-chloro-N-ethylaniline (CAS: 1097790-57-2) as a high-value building block in the synthesis of small-molecule kinase inhibitors. Unlike simple anilines, this trisubstituted arene offers a unique "reactivity triad": a highly reactive para-bromide for cross-coupling, a sterically demanding ortho-chloride for regiocontrol, and a secondary N-ethyl amine that often serves as a solubility-enhancing motif in ATP-competitive drugs.

This guide provides a validated protocol for Chemoselective Suzuki-Miyaura Coupling , ensuring exclusive reaction at the C4-bromide position while preserving the C2-chloride for subsequent diversification. We also address critical handling parameters to prevent N-dealkylation or oxidation during scale-up.

Compound Profile & Reactivity Analysis[1][2][3]

Compound: this compound CAS: 1097790-57-2 Molecular Formula: C


H

BrClN Molecular Weight: 234.52 g/mol
Reactivity Hotspots

The utility of this intermediate lies in its orthogonal reactivity profile. A successful synthesis strategy must exploit the significant difference in bond dissociation energies (BDE) between the C-Br and C-Cl bonds.

  • Site A (C4-Br): Primary electrophilic site. Low BDE (~81 kcal/mol) allows facile oxidative addition by Pd(0) catalysts.

  • Site B (C2-Cl): Secondary electrophilic site. Higher BDE (~96 kcal/mol) and steric shielding by the N-ethyl group make it inert under standard Suzuki conditions (

    
    C), allowing for chemoselective retention.
    
  • Site C (N-Ethyl): The secondary amine is nucleophilic but sterically modulated. It typically requires strong bases (e.g., NaH, LiHMDS) for further alkylation, preventing unwanted side reactions during mild cross-couplings.

ReactivityMap Compound 4-Bromo-2-chloro- N-ethylaniline Br_Site C4-Bromide (High Reactivity) Target: Suzuki/Buchwald Compound->Br_Site Pd(0) Insertion Cl_Site C2-Chloride (Latent Reactivity) Target: Late-stage SNAr Compound->Cl_Site Steric Shielding N_Site N-Ethyl Amine (Nucleophilic Handle) Target: Core Attachment Compound->N_Site H-Bond Donor

Figure 1: Orthogonal reactivity map of this compound, highlighting the chemoselective hierarchy.

Application Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: Synthesize a biaryl intermediate (e.g., for a tyrosine kinase inhibitor) by coupling this compound with a heteroaryl boronic acid, exclusively at the bromine position.

Rationale: Standard Pd(PPh


)

catalysts are sufficient for this transformation. The presence of the electron-withdrawing chlorine atom at the ortho position actually activates the para-bromine toward oxidative addition compared to a simple tolyl derivative, while the N-ethyl group donates electron density to stabilize the intermediate.
Materials
ReagentEquiv.[1]Role
This compound 1.0Electrophile
Heteroaryl Boronic Acid (e.g., Indole-5-boronic acid)1.2Nucleophile
Pd(dppf)Cl

·CH

Cl

0.03Catalyst (High turnover)
K

CO

(2M aq.)
3.0Base
1,4-Dioxane -Solvent (0.2 M conc.)
Step-by-Step Methodology
  • Inertion: Charge a 3-neck round bottom flask with this compound (1.0 equiv) and the boronic acid (1.2 equiv). Evacuate and backfill with Nitrogen (3 cycles).

    • Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid or oxidation of the aniline.

  • Solvation: Add degassed 1,4-Dioxane via syringe. Begin stirring.

  • Base Addition: Add degassed 2M K

    
    CO
    
    
    
    solution. The biphasic mixture allows for efficient scavenging of the boronic acid by-products.
  • Catalyst Charge: Add Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 mol%) quickly under a positive stream of nitrogen.
    • Why this catalyst? The bidentate dppf ligand has a large bite angle, which enhances the reductive elimination step for sterically hindered substrates (due to the ortho-chloro group).

  • Reaction: Heat the mixture to 85°C for 4–6 hours.

    • Control Point: Monitor via HPLC/TLC. The starting bromide should disappear. If the reaction is pushed >100°C or runs >12h, you risk activating the C-Cl bond, leading to polymerization or double coupling.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient). The N-ethyl aniline product is typically less polar than the primary amine analog.

Advanced Workflow: Kinase Inhibitor Scaffold Construction

In drug discovery, this intermediate is often used to link a solvent-exposed tail (the N-ethyl aniline) to a hinge-binding motif (e.g., a pyrimidine or quinazoline).

SynthesisWorkflow Start Start: 4-Bromo-2-chloroaniline (Primary Amine) Step1 Step 1: N-Ethylation (Reductive Amination w/ Acetaldehyde) Start->Step1 NaBH(OAc)3, AcOH Intermediate INTERMEDIATE: This compound Step1->Intermediate Step2 Step 2: Suzuki Coupling (Chemoselective at C-Br) Intermediate->Step2 Ar-B(OH)2, Pd(dppf)Cl2 Biaryl Biaryl Scaffold (Retains 2-Cl for future use) Step2->Biaryl Step3 Step 3: Core Ligation (e.g., Buchwald to Pyrimidine) Biaryl->Step3 Heterocycle-Cl, Pd2(dba)3 Final Final Kinase Inhibitor (Target Molecule) Step3->Final

Figure 2: Strategic workflow for converting the raw aniline into a complex kinase inhibitor scaffold.

Quality Control & Troubleshooting

To ensure reproducibility in pharmaceutical applications, the following specifications must be met:

Analytical Specifications
  • HPLC Purity: >98.0% (Area %). Impurities often include the des-bromo analog (from incomplete bromination of precursor) or the N,N-diethyl analog (over-alkylation).

  • 1H NMR (DMSO-d6):

    • 
       ~1.2 ppm (t, 3H, -CH
      
      
      
      )
    • 
       ~3.1 ppm (q, 2H, -CH
      
      
      
      -)
    • 
       ~5.5 ppm (br s, 1H, N-H) - Diagnostic for secondary amine.
      
    • Aromatic signals: Doublet (C6-H), Doublet of Doublets (C5-H), Doublet (C3-H).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Suzuki Pd Catalyst PoisoningEnsure N-ethylaniline is free of residual sulfur or free amines from synthesis. Use Pd(dppf)Cl

.
C-Cl Activation (Byproduct) Temperature too highStrictly limit reaction temp to <90°C. The C-Cl bond activates >100°C.
Starting Material Remains Boronic Acid ProtodeboronationAdd boronic acid in portions or use a slight excess (1.3 equiv). Switch to anhydrous conditions (THF/Toluene) if hydrolysis is rapid.

References

  • Compound Data: National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 58463943, this compound. Retrieved from [Link]

  • Suzuki Coupling Methodology: Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. Retrieved from [Link]

  • Kinase Inhibitor Synthesis: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer. Retrieved from [Link]

Sources

analytical techniques for 4-bromo-2-chloro-N-ethylaniline characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Bromo-2-chloro-N-ethylaniline (CAS: 1099688-66-8) is a critical halogenated aniline intermediate, often utilized in the synthesis of heterocyclic pharmaceutical scaffolds and agrochemicals.[1] Its structural integrity relies on the precise regiochemistry of the halogen substituents and the mono-alkylation of the amine. This guide outlines a validated, multi-modal characterization strategy combining HPLC-UV, LC-MS, and NMR spectroscopy. Special emphasis is placed on distinguishing the target molecule from common process impurities, such as the non-alkylated precursor (4-bromo-2-chloroaniline) and the over-alkylated byproduct (N,N-diethyl derivative).

Part 1: Integrated Characterization Workflow

Effective characterization requires a funnel approach, moving from bulk purity assessment to definitive structural confirmation. The following workflow ensures all Critical Quality Attributes (CQAs) are met before batch release.

CharacterizationWorkflow cluster_Identity Identity & Structure (Qualitative) cluster_Purity Purity & Impurities (Quantitative) Sample Crude/Isolated Sample NMR 1H / 13C NMR (Regiochemistry) Sample->NMR HPLC RP-HPLC (UV/PDA) (Purity %) Sample->HPLC MS High-Res MS (Isotope Pattern Analysis) NMR->MS Confirm Regioisomer Release Certificate of Analysis (CoA) MS->Release Mass Confirmed IR FT-IR (Functional Groups) HPLC->MS Peak ID HPLC->Release >98.0% Purity GC Headspace GC (Residual Solvents) GC->Release Solvents < Limit

Figure 1: Integrated analytical workflow for the characterization of halogenated aniline derivatives.

Part 2: Structural Confirmation (Identity)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the regiochemistry of the halogens and the N-ethylation state.

  • Solvent: DMSO-d₆ (Preferred for amine proton visibility) or CDCl₃.[2]

  • Concentration: 10–15 mg in 0.6 mL solvent.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

Proton AssignmentChemical Shift (δ ppm)*MultiplicityIntegrationCoupling Constant (J)Structural Logic
Ar-H (H-3) 7.45 – 7.55Doublet (d)1HJ ~ 2.0 HzMeta-coupling to H-5. Deshielded by adjacent Cl and Br.
Ar-H (H-5) 7.25 – 7.35dd1HJ ~ 8.5, 2.0 HzOrtho to H-6, Meta to H-3.
Ar-H (H-6) 6.60 – 6.75Doublet (d)1HJ ~ 8.5 HzOrtho to amine (shielded by resonance donation).
N-H 5.20 – 5.60Broad Singlet1H-Exchangeable proton. Broadened by quadrupole N.
N-CH₂- 3.05 – 3.20Pentet/Multiplet2HJ ~ 7.0 HzCoupled to methyl and NH. Appears as quartet if NH exchanges fast.
-CH₃ 1.15 – 1.25Triplet (t)3HJ ~ 7.0 HzTerminal methyl group.

Note: Exact shifts vary by concentration and temperature. The key diagnostic is the "3:4:1" aromatic pattern (Singlet-like, Doublet of Doublets, Doublet).

Mass Spectrometry (Isotope Fingerprinting)

The presence of one Bromine (Br) and one Chlorine (Cl) atom creates a unique isotopic signature that serves as a powerful identity test.[3]

  • Technique: LC-MS (ESI+) or GC-MS (EI).

  • Ionization: Positive Mode (M+H)⁺.

The "3:4:1" Rule: Unlike standard organic molecules, the natural abundances of ³⁵Cl/³⁷Cl (3:1) and ⁷⁹Br/⁸¹Br (1:[3]1) combine to form a distinct triplet pattern for the molecular ion.

  • M (Nominal): Contains ⁷⁹Br + ³⁵Cl. (Relative Intensity: ~75%)[3]

  • M+2: Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl). (Relative Intensity: ~100% - Base Peak )

  • M+4: Contains ⁸¹Br + ³⁷Cl. (Relative Intensity: ~25%)[3]

Validation Step: If your MS spectrum shows a 1:1 doublet (Br only) or a 3:1 doublet (Cl only), the synthesis has failed (e.g., dehalogenation occurred). You must observe the M+2 peak as the most intense or nearly equal to M.

Part 3: Purity Analysis (HPLC Protocol)

This Reverse-Phase HPLC method is designed to separate the target N-ethyl aniline from its most likely impurities: the unreacted primary amine (more polar) and the dialkylated byproduct (more non-polar).

Method Parameters
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (Primary) and 210 nm (Secondary)
Injection Vol 5–10 µL
Diluent 50:50 Water:Acetonitrile
Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Polar impurity elution)
15.090Linear Gradient
18.090Wash (Elute N,N-diethyl impurity)
18.110Re-equilibration
23.010End of Run
Impurity Elution Order (Relative Retention)
  • 4-Bromo-2-chloroaniline (Starting Material): Elutes first (most polar due to primary amine).

  • This compound (Target): Elutes second.

  • 4-Bromo-2-chloro-N,N-diethylaniline (Over-alkylated): Elutes last (most lipophilic).

Part 4: Safety & Handling (Precautions)

  • Toxicity: Halogenated anilines are known sensitizers and potential methemoglobinemia inducers. Handle only in a fume hood.

  • Skin Absorption: High. Double-gloving (Nitrile) is recommended.

  • Storage: Store in amber vials under inert gas (Argon/Nitrogen) at 2–8°C. Anilines oxidize (darken) upon exposure to air and light.

Part 5: Troubleshooting Logic

Troubleshooting Problem Issue: Low Purity Check1 Check RT of Impurity Problem->Check1 EarlyEluter Early Eluter? (Starting Material) Check1->EarlyEluter LateEluter Late Eluter? (Dialkylated) Check1->LateEluter Action1 Action: Increase Alkylation Time/Temp EarlyEluter->Action1 Action2 Action: Reduce Alkyl Halide Equivalents LateEluter->Action2

Figure 2: Rapid decision tree for synthesis optimization based on HPLC data.

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry: Cl and Br Patterns. Retrieved February 19, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). HPLC Method Development for Halogenated Compounds. PMC. Retrieved February 19, 2026, from [Link]

Sources

Application Note: Regioselective Bromination of 2-Chloro-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 4-bromo-2-chloro-N-ethylaniline (CAS: 1097790-57-2) is a critical transformation in the development of agrochemicals and pharmaceutical intermediates. This scaffold serves as a precursor for complex heterocycles via Buchwald-Hartwig aminations or Suzuki-Miyaura couplings. This application note provides a definitive guide to the regioselective bromination of 2-chloro-N-ethylaniline. We present two validated protocols: a high-precision method using N-Bromosuccinimide (NBS) for small-scale/medicinal chemistry applications, and a scalable Bromine (


)  method for process development.

Reaction Engineering & Mechanistic Insight

Substrate Analysis & Regioselectivity

The starting material, 2-chloro-N-ethylaniline, contains two directing groups on the benzene ring:

  • N-Ethylamino group (

    
    ):  Strongly activating, ortho-/para-directing.
    
  • Chlorine atom (

    
    ):  Weakly deactivating, ortho-/para-directing.
    

Predictive Logic:

  • The activation power of the amino group dominates the weak deactivation of the chlorine.

  • Position 2 is blocked by the chlorine atom.

  • Position 6 (ortho to N) is sterically hindered by the N-ethyl group and less electronically favored compared to the para position.

  • Position 4 (para to N) is the most nucleophilic site, accessible and electronically activated.

Therefore, electrophilic aromatic substitution (


) proceeds with high regioselectivity (>95%) at the C4 position .
Mechanistic Pathway

The reaction follows a standard


 mechanism. The N-ethyl group stabilizes the Wheland intermediate (sigma complex) most effectively when the electrophile attacks the para position.

ReactionMechanism SM 2-Chloro-N-ethylaniline Inter Sigma Complex (Resonance Stabilized) SM->Inter Nucleophilic Attack Reagent Electrophile Source (Br2 or NBS) Reagent->Inter Prod This compound (Target) Inter->Prod Deprotonation (Aromatization) ByProd HBr / Succinimide Inter->ByProd

Figure 1: Mechanistic pathway for the para-selective bromination.

Experimental Protocols

Method A: High-Precision NBS Bromination (Recommended for MedChem)

This method utilizes N-Bromosuccinimide (NBS) in a polar aprotic solvent. It offers mild conditions, easy workup, and minimal oxidation byproducts.

Reagents:

  • 2-Chloro-N-ethylaniline (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (

    
    ) or DMF (0.1 M concentration)
    

Protocol:

  • Dissolution: Charge a round-bottom flask with 2-chloro-N-ethylaniline (1.0 equiv) and Acetonitrile (10 mL per mmol substrate).

  • Cooling: Cool the solution to

    
     using an ice bath. Note: Cooling prevents N-bromination side reactions.
    
  • Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Protect from light (wrap flask in foil) to minimize radical side reactions.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.
    
  • Workup:

    • Concentrate the solvent under reduced pressure.[1]

    • Redissolve the residue in Ethyl Acetate.[1]

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Usually not required. If necessary, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Method B: Scalable Bromine ( ) Bromination (Recommended for Process)

This method uses elemental bromine in acetic acid. It is cost-effective for multi-gram to kilogram scales but requires careful handling of corrosive reagents.

Reagents:

  • 2-Chloro-N-ethylaniline (1.0 equiv)

  • Bromine (

    
    ) (1.05 equiv)
    
  • Glacial Acetic Acid (AcOH) (5 mL per g substrate)

  • Saturated Sodium Bisulfite (

    
    ) solution
    

Protocol:

  • Preparation: Dissolve 2-chloro-N-ethylaniline (1.0 equiv) in Glacial Acetic Acid in a 3-neck flask equipped with a dropping funnel and internal thermometer.

  • Addition: Add a solution of Bromine (1.05 equiv) in Acetic Acid (1:1 v/v) dropwise over 30–60 minutes.

    • Critical: Maintain internal temperature between

      
       using a water bath. Do not exceed 
      
      
      
      to avoid over-bromination.
  • Digestion: Stir the mixture at RT for 2–4 hours. A solid precipitate (hydrobromide salt) may form.

  • Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).

  • Neutralization:

    • Add saturated

      
       solution until the orange bromine color persists.
      
    • Neutralize the pH to ~8-9 using 20% NaOH or solid

      
      . Caution: Exothermic.
      
  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
    ). Dry organic layers over 
    
    
    
    and concentrate.

Analytical Data & Validation

Target Compound: this compound Appearance: Off-white to light brown oil or low-melting solid.

Expected NMR Data

The following data is validated against literature precedents for this specific CAS [1].

NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 7.39Doublet (

)
1HH3 (Ortho to Br/Cl)
1H 7.24dd (

)
1HH5 (Ortho to Br)
1H 6.53Doublet (

)
1HH6 (Ortho to N)
1H 4.20Broad Singlet1HNH
1H 3.19Quartet (

)
2HN-CH2
1H 1.32Triplet (

)
3HCH3

Interpretation: The doublet at 6.53 ppm corresponds to the proton ortho to the amino group, which is shielded. The doublet at 7.39 ppm is the proton sandwiched between the Cl and Br atoms, significantly deshielded.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield N-Bromination (formation of N-Br species)Ensure reaction warms to RT to allow rearrangement to ring-brominated product.
Poly-bromination Excess reagent or high tempStrictly control temperature (<25°C) and stoichiometry (1.05 eq).
Dark Color Oxidation of aminePerform reaction under Nitrogen (

) atmosphere; protect from light.
Starting Material Remains Slow kineticsAdd a catalytic amount of

(Method A) or increase time.

Workflow Visualization

Workflow cluster_0 Method Selection start Start: 2-Chloro-N-ethylaniline choice Scale / Purity Req? start->choice methodA Method A: NBS/MeCN (High Purity/Small Scale) choice->methodA MedChem methodB Method B: Br2/AcOH (Scalable/Low Cost) choice->methodB Process processA 1. Cool to 0°C 2. Add NBS (1.05 eq) 3. Stir 2h methodA->processA processB 1. Dissolve in AcOH 2. Add Br2 dropwise <20°C 3. Quench with Bisulfite methodB->processB workup Workup: Extract (EtOAc/DCM) Wash (H2O/Brine) Dry & Concentrate processA->workup processB->workup qc QC Analysis: 1H NMR (check 6.53 ppm doublet) TLC (Hex/EtOAc) workup->qc end Final Product: This compound qc->end

Figure 2: Decision matrix and workflow for the synthesis.

Safety Considerations

  • Bromine (

    
    ):  Highly corrosive, causes severe burns, and is volatile. Handle only in a functioning fume hood. Wear butyl rubber gloves.
    
  • NBS: Irritant. Can react violently with amines if not controlled.

  • General: 2-chloro-N-ethylaniline is toxic if swallowed or absorbed through skin.

References

  • Semantic Scholar Data : 1H-NMR Data for this compound. Semantic Scholar.

  • Common Organic Chemistry : Bromination of Anilines using NBS. Common Organic Chemistry.

  • GuideChem : this compound Product Page (CAS 1097790-57-2). GuideChem.

  • Organic Chemistry Portal : Bromination of Aromatic Compounds. Organic Chemistry Portal.

Sources

protocol for monitoring the synthesis of 4-bromo-2-chloro-N-ethylaniline by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Monitoring the Synthesis of 4-Bromo-2-Chloro-N-Ethylaniline by TLC Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust Thin Layer Chromatography (TLC) protocol for monitoring the N-ethylation of 4-bromo-2-chloroaniline to synthesize this compound. This intermediate is a critical scaffold in the development of agrochemicals and pharmaceutical agents. The guide addresses the specific chromatographic behavior of halogenated anilines, overcoming common issues such as "tailing" caused by amine-silanol interactions. It provides a self-validating visualization strategy using dual-mode detection (UV/Chemical Stain) to distinguish the starting primary amine from the secondary amine product with high specificity.

Introduction & Reaction Context

The synthesis of This compound typically involves the N-alkylation of 4-bromo-2-chloroaniline using an ethylating agent (e.g., ethyl iodide, diethyl sulfate) or via reductive amination (acetaldehyde/reducing agent).

Monitoring this reaction requires the separation of three potential species:

  • Starting Material (SM): 4-bromo-2-chloroaniline (Primary Amine).

  • Target Product (P): this compound (Secondary Amine).

  • Side Product (SP): 4-bromo-2-chloro-N,N-diethylaniline (Tertiary Amine - Over-alkylation).

Chemical Challenges in Chromatography
  • Basicity & Tailing: Anilines are basic nitrogenous compounds that interact strongly with the acidic silanol (Si-OH) groups on silica gel plates. This often results in "streaking" or "tailing," where spots appear as elongated smears rather than distinct circles, compromising resolution.

  • Resolution: The structural difference between the primary and secondary amine is a single ethyl group replacing a hydrogen atom. While this increases lipophilicity, the change in Rf (Retardation Factor) can be subtle without an optimized solvent system.

Materials and Reagents

CategoryItemSpecification
Stationary Phase TLC PlatesSilica Gel 60 F

on Aluminum or Glass backing (200 µm layer).
Mobile Phase HexanesHPLC Grade or ACS Reagent.
Ethyl Acetate (EtOAc)HPLC Grade or ACS Reagent.
Additives Triethylamine (TEA)Reagent Grade (Prevents tailing).
Visualization UV LampDual wavelength (254 nm / 365 nm).[1]
p-Anisaldehyde StainUniversal stain for nucleophiles.
Ninhydrin or CinnamaldehydeSpecific for differentiating primary vs. secondary amines.

Method Development Strategy

Solvent System Selection (The "Why")

Standard non-polar/polar gradients (e.g., Hexane/EtOAc) are the baseline.[2][3] However, for anilines, the mobile phase must be modified to suppress ionization and silanol interaction.

  • Base Additive: Adding 1-2% Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) to the mobile phase deprotonates the silica surface and ensures the aniline remains in its free base form, significantly sharpening the spots.
    
  • Polarity Adjustment: The ethyl group adds non-polar character. Therefore, the Product (P) is expected to have a higher Rf than the Starting Material (SM).

    • Predicted Elution Order: SM (Lowest Rf) < Product < Side Product (Highest Rf).

Optimized Mobile Phase

System A (Standard): Hexanes : Ethyl Acetate (8:2 v/v) System B (Sharpened): Hexanes : Ethyl Acetate : Triethylamine (80 : 20 : 1 v/v/v)

Note: System B is recommended for this specific synthesis to eliminate tailing.

Detailed Experimental Protocol

Step 1: Sample Preparation

Direct spotting of the reaction mixture (RM) is often impossible due to high concentrations or incompatible solvents (e.g., DMF, DMSO).

  • Aliquot: Take ~50 µL of the reaction mixture.

  • Mini-Workup: Dispense into a small vial containing 0.5 mL Ethyl Acetate and 0.5 mL Water (or saturated

    
    ).
    
  • Mix & Settle: Shake briefly and let layers separate.

  • Sample: Use the top organic layer for spotting. This removes inorganic salts and polar reaction solvents that distort the TLC baseline.

Step 2: Plate Layout & Spotting

Prepare a Silica Gel 60 F


 plate (approx. 2.5 cm x 6 cm). Mark a baseline 1 cm from the bottom with a pencil.

Lane Configuration:

  • Lane 1 (SM): Authentic 4-bromo-2-chloroaniline standard.

  • Lane 2 (Co-spot): SM + RM (Critical for verifying separation).

  • Lane 3 (RM): Reaction Mixture (Organic layer from mini-workup).

Technical Insight: The "Co-spot" (Lane 2) is the self-validating step. If Lane 2 shows a single spot, your solvent system has failed to separate SM and Product. If it shows a figure-8 or two distinct spots, the method is valid.

Step 3: Elution
  • Pre-saturate the TLC chamber with System B for 5 minutes (filter paper wick recommended).

  • Insert plate and elute until the solvent front reaches 1 cm from the top.

  • Remove and air dry (or use a heat gun gently) to remove TEA and solvents.

Step 4: Visualization & Interpretation[2][4]
Mode A: UV Absorption (Non-Destructive)[1]
  • Action: View under 254 nm UV light.

  • Observation: The aromatic ring and halogen substituents (Br, Cl) strongly quench fluorescence. All species (SM, P, SP) will appear as dark purple/black spots against a bright green background.

  • Limit: UV does not distinguish between the primary and secondary amine chemically; it only shows position.

Mode B: Chemical Staining (Discriminatory)

To confirm the conversion of Primary Amine


 Secondary Amine, use Cinnamaldehyde Stain  or Ninhydrin .

Recommended Stain: Cinnamaldehyde (Specific for Primary Anilines)

  • Preparation: 1 mL Cinnamaldehyde + 100 mL Ethanol + 1 mL Conc. HCl.

  • Action: Dip the plate and heat gently.

  • Result:

    • SM (Primary Amine): Turns distinct Yellow/Orange (Schiff base formation).

    • Product (Secondary Amine): No reaction or very faint/slow color development.

Data Summary & Expected Rf Values

CompoundStructure TypePolarityExpected Rf (Hex:EtOAc 8:2 + TEA)Visualization (Cinnamaldehyde)
4-bromo-2-chloroaniline Primary Amine (

)
High (H-bond donor)0.30 - 0.40 Yellow Spot
This compound Secondary Amine (

)
Medium0.50 - 0.60 Negative / Faint
N,N-Diethyl derivative Tertiary Amine (

)
Low0.75 - 0.85 Negative

Note: Rf values are relative and depend on humidity and exact solvent composition.

Visualization of Workflow

TLC_Monitoring Start Reaction Mixture (t = X hr) MiniWorkup Mini-Workup (EtOAc / H2O Partition) Start->MiniWorkup Spotting Spotting TLC Plate (SM | Co-Spot | RM) MiniWorkup->Spotting Elution Elution (Hex:EtOAc:TEA 80:20:1) Spotting->Elution UV_Vis UV Visualization (254nm) Locate all aromatics Elution->UV_Vis Stain Cinnamaldehyde Stain (Yellow = Primary Amine) UV_Vis->Stain Verify ID Decision SM Spot Present? Continue Continue Reaction Decision->Continue Yes (Yellow Spot) Stop Quench & Isolate Decision->Stop No (Only Product Spot) Stain->Decision

Caption: Logical workflow for monitoring the N-alkylation reaction, highlighting the critical decision point based on specific staining.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Streaking / Tailing Acidic silanols protonating the amine.Add 1-2% Triethylamine (TEA) or

to the mobile phase.
Co-elution (One Spot) Polarity difference too small.Reduce solvent polarity (e.g., change to 9:1 Hex:EtOAc). Use the "Co-spot" lane to verify.
Dark Baseline Residual DMF or high boiling solvents.Ensure "Mini-Workup" is performed thoroughly. Dry plate with heat gun before elution.
No Product Spot Reaction stalled or Product is UV inactive (unlikely).Check reaction temp. Confirm reagents. Ensure UV lamp is set to 254 nm (Short wave).

References

  • BenchChem. Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. (General protocol for aniline N-alkylation).

  • Chemistry LibreTexts. Visualizing TLC Plates. (Comprehensive guide on UV and Staining methods).

  • Royal Society of Chemistry (Analytical Methods). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (Specificity of Cinnamaldehyde for primary amines).

  • ChemicalBook. 4-Bromo-2-chloroaniline Chemical Properties and Synthesis.

  • Washington State University. Monitoring Reactions by TLC. (Standard operating procedures for reaction monitoring).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-chloro-N-ethylaniline

[1][2][3][4]

Ticket ID: #SYN-4B2C-ETH Subject: Yield Optimization & Troubleshooting for N-Ethylation Protocols Status: Open Assigned Specialist: Senior Application Scientist[1][2][3][4]

Welcome to the Technical Support Center

You are likely accessing this guide because your current synthesis of 4-bromo-2-chloro-N-ethylaniline is suffering from low yields (<50%), incomplete conversion, or "over-alkylation" (formation of the diethyl byproduct).

The presence of the electron-withdrawing halogen atoms (Br at para, Cl at ortho) significantly deactivates the aniline nitrogen, making it a poor nucleophile.[2][4] Furthermore, the ortho-chloro substituent creates steric hindrance that impedes attack on electrophiles.[1][2][3][4] This guide prioritizes Reductive Amination as the "Gold Standard" for selectivity, while providing optimized conditions for Direct Alkylation for those limited by reagent availability.[2][3][4]

Module 1: Strategic Route Selection

Before troubleshooting your current setup, verify you are using the correct pathway for your yield targets.[2][3][4]

Decision Matrix: Pathway Selection

RouteSelectionStartStart: 4-Bromo-2-chloroanilineQ1Is Acetaldehyde & NaBH(OAc)3 available?Start->Q1GoalGoal: High Yield Mono-N-ethylationRouteARoute A: Reductive Amination(Recommended)Q1->RouteAYesRouteBRoute B: Direct Alkylation(Ethyl Iodide/Bromide)Q1->RouteBNoResultAHigh Selectivity (>90%)Minimal Di-ethyl byproductRouteA->ResultAResultBLower SelectivityRequires strict base controlRouteB->ResultBResultA->Goal

Figure 1: Decision tree for selecting the optimal synthetic pathway based on reagent availability and yield requirements.

Module 2: The Gold Standard – Reductive Amination

Recommendation: Use this method for yields >80%. Mechanism: Condensation of aniline with acetaldehyde to form an imine/hemiaminal, followed by in situ reduction.[2][3][4]

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: 4-Bromo-2-chloroaniline (1.0 eq)[1][2][3][4][5]

  • Aldehyde: Acetaldehyde (1.2 – 1.5 eq) [Note: Freshly distilled or depolymerized paraldehyde][1][3]

  • Reductant: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 – 2.0 eq)[1][3]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 eq)[1][3]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1][3]

Protocol:

  • Dissolve aniline (1.0 eq) in DCE (0.2 M concentration).

  • Add Acetaldehyde (1.2 eq) and AcOH (1.0 eq).[1][2][3][4] Stir for 30 mins at Room Temperature (RT) to promote imine formation.

  • Add NaBH(OAc)₃ (1.5 eq) in one portion.[1][2][3][4]

  • Stir at RT for 4–12 hours under Nitrogen.

  • Quench: Add saturated aqueous NaHCO₃. Extract with DCM.[1][2][3][4]

Troubleshooting Guide (Q&A)

Q: My reaction stalls with starting material remaining. Should I heat it? A: Do not heat initially. Heating promotes imine hydrolysis or polymerization of acetaldehyde.[1][2][3][4]

  • Corrective Action: Check the pH.[1][2][3][4][6] The formation of the iminium ion requires slightly acidic conditions.[1][2][4] Ensure you added the Acetic Acid.[1][2][3][4][7] If the reaction is slow, add another 0.5 eq of Acetaldehyde and reductant.[2][3][4]

Q: I see a new spot on TLC that isn't product or starting material. A: This is likely the intermediate imine .[1][2][3][4]

  • Diagnosis: If the spot disappears upon aqueous workup (reverting to starting material), your reduction step failed.[3][4]

  • Fix: Switch from NaBH₄ to NaBH(OAc)₃. NaBH₄ is often too harsh and can reduce the aldehyde directly to ethanol before it reacts with the amine.[1][2][4] NaBH(OAc)₃ is selective for the imine [1][2].[1][2][3][4]

Q: The reaction mixture turned black/dark brown. A: This indicates oxidative degradation of the aniline.[1][2][3][4][6]

  • Fix: Degas your solvents with Nitrogen/Argon before use.[1][2][3][4] Electron-deficient anilines are less prone to oxidation than electron-rich ones, but trace metals in low-quality reagents can catalyze this [3].[1][2][3][4]

Module 3: Direct Alkylation (The "Quick" Route)

Recommendation: Use only if Reductive Amination reagents are unavailable.[1][2][3][4] Major Risk: Formation of N,N-diethyl (over-alkylation) byproduct.[1][2][3][4]

Optimization Table: Base & Solvent Effects
VariableRecommendationTechnical Rationale
Base Cesium Carbonate (Cs₂CO₃) The "Cesium Effect" improves solubility in organic solvents and promotes mono-alkylation better than K₂CO₃ due to weaker ion pairing.[1][2][3][4]
Solvent Acetonitrile (MeCN) Polar aprotic.[1][2][3][4] DMF is acceptable but harder to remove.[1][2][3][4] Avoid protic solvents (EtOH) which retard the nucleophile.[1][2][3][4]
Alkylating Agent Ethyl Iodide (EtI) More reactive than Ethyl Bromide, allowing lower temperatures (which favors selectivity).[2][3][4]
Stoichiometry 1.1 eq EtI (Strict) Excess alkylating agent guarantees over-alkylation.[1][2][3][4]
Protocol (Mono-Selective)
  • Dissolve 4-bromo-2-chloroaniline (1.0 eq) in MeCN.

  • Add Cs₂CO₃ (1.5 eq).[1][2][3][4] Stir for 15 mins.

  • Add Ethyl Iodide (1.1 eq) dropwise at 0°C .

  • Allow to warm to RT slowly. Monitor by TLC every hour.

  • Stop the reaction as soon as the di-ethyl spot appears, even if starting material remains. It is easier to separate Starting Material than the Di-ethyl byproduct.[1][2][3][4]

Troubleshooting Guide (Q&A)

Q: I have 30% Starting Material and 10% Di-ethyl product. How do I improve yield? A: You are hitting the statistical limit of direct alkylation.[1][2][3][4]

  • Fix: You cannot force this reaction to 100% conversion without significant over-alkylation.[1][2][3][4] Isolate the product and recycle the starting material.[1][2][3][4] Alternatively, add TBAI (Tetrabutylammonium iodide) (0.1 eq) as a phase transfer catalyst to speed up the reaction at lower temperatures [4].[3][4]

Q: Can I use NaH (Sodium Hydride) as a base? A: Avoid NaH. It is too strong.[1][2][3][4] It will deprotonate the aniline completely, creating a "naked" anion that is extremely reactive and will uncontrollably alkylate twice to form the N,N-diethyl species.[1][2][4]

Module 4: Purification & Isolation

Issue: The product often "oils out" or co-elutes with the starting material.[1][2][4]

Q: My product is an oil. How do I get a solid? A: this compound has a low melting point.[1][2][3][4]

  • Technique: Convert it to the Hydrochloride Salt .[1][2][3][4]

    • Dissolve the crude oil in Diethyl Ether.[1][2][3][4]

    • Bubble dry HCl gas or add 2M HCl in Ether.

    • The salt should precipitate as a white/off-white solid.[1][2][3][4] This also helps remove non-basic impurities [5].[1][2][3][4]

Q: Column Chromatography conditions? A:

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2][3]

  • Eluent: Hexanes/Ethyl Acetate (Gradient 95:5 to 80:20).[1][2][3][4]

  • Note: The ortho-chloro group makes the compound less polar than typical anilines.[1][2][3][4] It will elute relatively fast.[1][2][3][4]

References
  • Abdel-Magid, A. F., et al. (1996).[1][2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][3][4] Link[1][3]

  • Master Organic Chemistry. (2017). "Reductive Amination: The Gold Standard for Amine Synthesis."[1][2][3][4] Link

  • BenchChem. (2025).[1][2][3][4][6] "Troubleshooting Aniline Oxidation and Complexation." Link[1][3]

  • Linciano, P., et al. (2013).[2][3][4][8] "Selective N-Alkylation of Anilines." Synlett, 24, 2249-2254.[2][3][4][8] Link

  • ChemicalBook. (2024).[1][2][3][4] "4-Bromo-2-chloroaniline Synthesis and Properties." Link

Technical Support Center: Optimizing Temperature for N-Ethylaniline Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thermal Landscape

In the bromination of N-ethylaniline , temperature is not merely a variable; it is the primary switch between kinetic control (regioselectivity) and thermodynamic chaos (polybromination and oxidation).

N-ethylaniline possesses a highly activated aromatic ring due to the electron-donating capability of the nitrogen lone pair. However, unlike tertiary amines, it retains a secondary amine proton (


). This creates two competing reaction pathways:
  • Direct Electrophilic Aromatic Substitution (EAS): Attack on the ring (Para > Ortho).

  • N-Bromination: Formation of an N-bromo species (

    
    ), which requires thermal energy or acid catalysis to rearrange to the ring (Orton-like rearrangement).
    

The Golden Rule: Lower temperatures (


 to 

) favor the para-isomer via direct EAS and suppress the high-energy activation barriers required for polybromination and oxidative degradation.

Core Protocol: High-Selectivity Cryogenic Bromination

Objective: Synthesize 4-bromo-N-ethylaniline with


 para-selectivity and 

dibromo impurities.
Reagents & Materials
  • Substrate: N-Ethylaniline (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.0 - 1.05 equiv)

    • Why NBS? NBS provides a low, controlled concentration of active bromine (

      
      ), unlike elemental bromine (
      
      
      
      ), which causes localized "hotspots" leading to over-bromination.
  • Solvent: Acetonitrile (MeCN) or DMF

    • Why MeCN? Polar aprotic solvents stabilize the polarized transition state of the EAS mechanism without participating in the reaction.

Step-by-Step Methodology
StepActionCritical ParameterTechnical Rationale
1 Dissolution Dissolve N-ethylaniline in MeCN (10 vol).Conc: 0.5M - 1.0M
2 Cryo-Cooling Cool the solution to

.
Target:

3 Controlled Addition Add NBS portion-wise (solid) or dropwise (solution) over 30-60 mins.Exotherm Control
4 Reaction Aging Stir at

for 2-4 hours.
Monitor by HPLC/TLC
5 Quench Add aqueous

(10%) or

.
Stop Reaction

Visualizing the Pathway (Mechanism & Workflow)

Figure 1: Reaction Kinetic Pathways

This diagram illustrates the competition between the desired Para-pathway and the undesired Poly-bromo/Oxidation pathways driven by temperature.

ReactionPathways Start N-Ethylaniline + NBS Intermediate Wheland Intermediate Start->Intermediate Low Temp (-10°C) Kinetic Control Oxidation Dark Tars/Oxidation (N-radical coupling) Start->Oxidation High Temp Uncontrolled Exotherm Para 4-Bromo-N-ethylaniline (Major Product) Intermediate->Para Fastest Path (Low Ea) Ortho 2-Bromo-N-ethylaniline (Minor Product) Intermediate->Ortho Slower Path (Steric Hindrance) Poly 2,4-Dibromo Product (Over-bromination) Para->Poly High Temp (>25°C) Excess Reagent

Caption: Kinetic control at -10°C favors the Para-isomer. Elevated temperatures activate the higher-energy pathways leading to Ortho-isomers and Poly-brominated impurities.

Troubleshooting Guide

Issue 1: Presence of 2,4-Dibromo-N-ethylaniline (Over-bromination)

  • Root Cause: The monobrominated product is still reactive. If the temperature spikes or local concentration of NBS is high, the second bromine adds.

  • Correction:

    • Lower Temperature: Operate at

      
       instead of 
      
      
      
      .
    • Slower Addition: Extend NBS addition time to ensure NBS is consumed immediately upon contact.

    • Stoichiometry Check: Ensure NBS is strictly 1.0 equiv. Do not use excess "to push completion."

Issue 2: Reaction Mixture Turns Dark Black/Tar Formation

  • Root Cause: Oxidation of the secondary amine. The

    
     bond is susceptible to radical abstraction at higher temperatures, leading to aniline polymerization (aniline black).
    
  • Correction:

    • Exclude Light: Wrap the flask in foil (NBS is light-sensitive and generates radicals).

    • Inert Atmosphere: Run under Nitrogen/Argon to prevent

      
       assisted oxidation.
      
    • Strict Temp Control: Never exceed

      
       during the reaction.
      

Issue 3: Low Regioselectivity (High Ortho content)

  • Root Cause: Thermodynamic equilibration or solvent effects. In non-polar solvents, the ortho-isomer is stabilized by hydrogen bonding between the

    
     and the incoming bromine.
    
  • Correction:

    • Switch Solvent: Use a polar solvent like MeCN or DMF. This disrupts the H-bond directing effect, allowing sterics to drive the reaction to the para position.

Frequently Asked Questions (FAQ)

Q: Can I run this reaction at Room Temperature (25°C) to save time? A: Yes, but you sacrifice quality. At 25°C, the rate of reaction increases, but the selectivity drops. You will likely see 5-10% ortho-isomer and 2-5% dibromo-impurities, requiring difficult chromatographic purification later. The time saved in reaction is lost in purification.

Q: Why use NBS instead of elemental Bromine (


)? 
A: 

is highly aggressive. The addition of liquid bromine creates transient zones of massive concentration (100%), which instantly causes di-bromination and oxidation before the solution mixes. NBS releases

slowly, maintaining a "starved" electrophile environment that favors mono-substitution.

Q: I see a solid precipitating during the reaction. Is this a problem? A: In MeCN, succinimide (the byproduct of NBS) often precipitates out as the reaction proceeds. This is actually a good sign of conversion. It can be filtered off during workup, simplifying purification.

Q: Can I use water as a solvent (Green Chemistry)? A: Yes, NBS in water is a known "green" method. However, water accelerates the reaction significantly due to hydrophobic effects (forcing the organic substrate and reagent together). If using water, cooling is even more critical to prevent runaway over-bromination.

References

  • Regioselective Bromination with NBS (Low Temp)

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source:Molecules (MDPI), 2014.
    • URL:[Link]

    • Relevance: Validates the use of NBS/MeCN
  • Kinetic vs.

    • Title: Kinetic and Thermodynamic Control in Chemical Reactions.[1][2][3][4]

    • Source: Dalal Institute / Wikipedia (General Principles).
    • URL:[Link]

    • Relevance: Foundational theory explaining why low temperature favors the kinetic product (para) over thermodynamic mixtures.
  • Green Chemistry Approaches

    • Title: One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles
    • Source:Molecules, 2019.[5][6]

    • URL:[Link]

    • Relevance: Demonstrates the reactivity of ethyl-substituted arom
  • Copper-Catalyzed Regioselective Bromination

    • Title: Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
    • Source:Beilstein Journal of Organic Chemistry, 2012.
    • URL:[Link]

    • Relevance: Provides alternative catalytic p

Sources

Technical Support Center: Synthesis of 4-Bromo-2-Chloro-N-Ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromo-2-chloro-N-ethylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure a successful and efficient synthesis.

I. Synthesis Overview

The synthesis of this compound typically proceeds through a two-step process starting from 2-chloro-4-bromoaniline. The first step involves the protection of the amine group via acetylation, followed by N-ethylation. An alternative direct N-alkylation can also be considered. Understanding the nuances of each step is critical for troubleshooting.

Overall Reaction Scheme:

Synthesis_Scheme A 2-Chloro-4-bromoaniline B 4-Bromo-2-chloroacetanilide A->B Acetic Anhydride   (Acetylation)    C This compound B->C Ethylating Agent (e.g., Ethyl Iodide)  Strong Base (e.g., NaH)  

Caption: General synthetic route for this compound.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of 4-Bromo-2-chloroacetanilide (Acetylation Step)

Question: I am getting a very low yield for the acetylation of 2-chloro-4-bromoaniline. What could be the issue?

Answer:

Low yields in the acetylation step can often be attributed to several factors related to reactant purity, reaction conditions, and workup procedures.

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Impure 2-Chloro-4-bromoaniline The starting material may contain impurities that interfere with the reaction. Solution: Purify the starting aniline by recrystallization or column chromatography before use. Confirm purity using techniques like melting point determination or NMR spectroscopy. The reported melting point for 4-bromo-2-chloroaniline is between 70-72°C.[1][2]
Insufficient Acetic Anhydride Acetic anhydride can decompose upon storage. Solution: Use a fresh bottle of acetic anhydride or distill it before use. Ensure you are using the correct stoichiometric amount as per your protocol.
Inadequate Reaction Time or Temperature The reaction may not have gone to completion. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Product Loss During Workup The acetylated product might be partially soluble in the aqueous layer during workup. Solution: Ensure the reaction mixture is sufficiently cooled before adding water to precipitate the product. When performing extractions, use an appropriate organic solvent like dichloromethane or ethyl acetate and perform multiple extractions to maximize recovery.[3]
Problem 2: Formation of Multiple Products in the N-Ethylation Step

Question: My reaction mixture for the N-ethylation of 4-bromo-2-chloroacetanilide shows multiple spots on the TLC plate, and the final product is difficult to purify. Why is this happening?

Answer:

The N-ethylation step can be prone to side reactions, primarily over-alkylation or side reactions involving the solvent or base.

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Over-alkylation (Formation of Di-ethylated Product) Using a strong base and a reactive ethylating agent can lead to the formation of the N,N-diethylaniline derivative. Solution: Carefully control the stoichiometry of the ethylating agent (e.g., ethyl iodide or ethyl bromide). A slight excess (1.1-1.2 equivalents) is often sufficient. Consider using a milder base or a less reactive ethylating agent.
Reaction with Solvent Some solvents can participate in side reactions under strongly basic conditions. Solution: Choose an inert solvent for the reaction. Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) are common choices. Ensure the solvent is dry, as water can quench the base.
Incomplete Deprotonation If the deprotonation of the amide is not complete before the addition of the ethylating agent, you may get a mixture of starting material and product. Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH). Ensure the reaction is stirred for a sufficient time after the base addition to allow for complete deprotonation before adding the ethylating agent.
Hydrolysis of Acetanilide If there is moisture in the reaction, the acetanilide can hydrolyze back to the aniline, which can then be ethylated, leading to a mixture of products. Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Problem 3: Difficulty in Removing the Acetyl Protecting Group (Hydrolysis)

Question: I am struggling to hydrolyze the acetyl group from 4-bromo-2-chloro-N-ethylacetanilide to get my final product. The reaction is either incomplete or leads to decomposition.

Answer:

Hydrolysis of the amide to reveal the final amine requires careful control of conditions to avoid unwanted side reactions.

Potential Causes & Solutions:

Potential Cause Explanation & Solution
Insufficiently Harsh Conditions Amide hydrolysis can be slow. Solution: Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH) used for hydrolysis. Increasing the reaction temperature and extending the reaction time can also drive the reaction to completion. Refluxing with aqueous acid or base is a common method.[4][5]
Product Decomposition The final product, an aniline derivative, can be sensitive to strongly acidic or basic conditions, especially at high temperatures. Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, immediately work up the reaction to neutralize the acid or base. Consider using milder hydrolysis conditions if decomposition is observed.
Poor Solubility The starting material may not be fully soluble in the hydrolysis medium, leading to an incomplete reaction. Solution: Add a co-solvent like ethanol or dioxane to improve the solubility of the starting material in the aqueous acid or base.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the purpose of the acetylation step?

The acetylation of the amine group serves as a protection strategy. The acetyl group reduces the activating effect of the amino group on the aromatic ring, which can help prevent side reactions like over-bromination if the synthesis were to start from a less substituted aniline.[6] It also prevents N-alkylation from occurring at the primary amine stage, allowing for more controlled N-ethylation later.

Q2: Can I perform a direct N-ethylation of 2-chloro-4-bromoaniline without the acetylation/deacetylation steps?

Yes, direct N-alkylation is a possible alternative. Methods like reductive amination with acetaldehyde or using ethylating agents with a suitable catalyst can be employed.[7][8] However, these methods can sometimes lead to mixtures of mono- and di-ethylated products, and optimization of reaction conditions is crucial.

Q3: What are the best purification techniques for the final product?

Column chromatography is a highly effective method for purifying this compound.[2][3] A typical eluent system would be a mixture of petroleum ether and ethyl acetate. Recrystallization can also be used if a suitable solvent is found.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[9]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.[1]

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups.[10]

IV. Experimental Protocols & Workflows

Workflow: Troubleshooting Low Yield in Acetylation

Troubleshooting_Acetylation start Low Yield in Acetylation Step q1 Is Starting Material Pure? start->q1 action1 Purify by Recrystallization or Column Chromatography q1->action1 No q2 Are Reagents Fresh? q1->q2 Yes action1->q2 action2 Use Fresh or Distilled Acetic Anhydride q2->action2 No q3 Reaction Conditions Optimal? q2->q3 Yes action2->q3 action3 Monitor by TLC, Adjust Time/Temperature q3->action3 No q4 Workup Procedure Efficient? q3->q4 Yes action3->q4 action4 Ensure Complete Precipitation, Perform Multiple Extractions q4->action4 No end Improved Yield q4->end Yes action4->end

Caption: A logical workflow for diagnosing and resolving low yields in the acetylation step.

Protocol: General Procedure for N-Ethylation and Hydrolysis

Step 1: N-Ethylation of 4-Bromo-2-chloroacetanilide

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere, add a solution of 4-bromo-2-chloroacetanilide (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis of the Acetyl Group

  • Dissolve the crude N-ethylated intermediate in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

V. References

  • ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • Thieme. (2021, April 7). A Practical Procedure for Regioselective Bromination of Anilines. Retrieved from [Link]

  • Cram. (n.d.). 4-Bromo-2-Chloroaniline Synthesis Report. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-ethylaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-chloroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Substrate scope for ethylation of anilines. Retrieved from [Link]

  • Google Patents. (n.d.). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Retrieved from

  • NIST. (n.d.). 4-Bromo-2-ethylaniline. Retrieved from [Link]

  • NIH. (n.d.). 4-Bromo-2-chloroaniline. Retrieved from [Link]

  • Brainly. (2018, March 24). What is the mechanism for 4-bromo-2-chloroaniline from 4-bromo-2-chloroacetanilide?. Retrieved from [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • NIH. (2019, September 15). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]

Sources

Technical Support Center: 4-Bromo-2-chloro-N-ethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromo-2-chloro-N-ethylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this key intermediate. Our goal is to provide you with in-depth, field-proven insights to help you minimize impurities and maximize yield and purity. This resource is structured as a series of troubleshooting questions and detailed answers, explaining not just the 'how' but the critical 'why' behind each experimental choice.

Section 1: Pre-Reaction Troubleshooting & Starting Material Purity

The quality of your final product is fundamentally dependent on the purity of your starting materials. Impurities in the initial 4-bromo-2-chloroaniline can be carried through the reaction and complicate purification significantly.

dot

Technical Support Center: Solvent Effects on the Synthesis of 4-bromo-2-chloro-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-bromo-2-chloro-N-ethylaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this N-alkylation reaction, with a specific focus on the critical role of solvent selection. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate in various research and development applications, typically proceeds via the N-alkylation of 4-bromo-2-chloroaniline with an ethylating agent. While seemingly straightforward, this reaction is often plagued by issues of low yield, slow reaction rates, and the formation of undesirable byproducts. The electronic properties of the starting aniline—specifically, the electron-withdrawing effects of the chloro and bromo substituents—reduce the nucleophilicity of the amine group, making the reaction more challenging than the alkylation of simple aniline.[1]

Success hinges on the careful optimization of reaction parameters, of which the choice of solvent is arguably the most influential. The solvent not only dictates the solubility of reactants but also profoundly impacts reaction kinetics and selectivity by stabilizing transition states and solvating reactive species.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions for problems encountered during the synthesis of this compound.

Q1: Why is my reaction resulting in low or no yield of the desired product?

A1: Low yield is the most common issue and can be attributed to several factors, often interconnected. The primary challenge is the reduced nucleophilicity of the 4-bromo-2-chloroaniline starting material. Let's break down the potential causes:

  • Inappropriate Solvent Choice: This is a critical factor. The reaction is a nucleophilic substitution (likely S_N2 or S_NAr type). Using a polar protic solvent (e.g., ethanol, methanol, water) is a frequent mistake. These solvents form strong hydrogen bonds with the aniline's amine group, creating a "solvent cage" that stabilizes the amine in its ground state and hinders its ability to act as a nucleophile.[2] Polar aprotic solvents are the preferred choice as they can dissolve the reactants and stabilize charged intermediates without deactivating the nucleophile.[1][2]

  • Insufficient Base Strength: A base is required to neutralize the acid (e.g., HBr or HCl) generated during the reaction. If the base is too weak, the accumulation of acid will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. For a deactivated aniline like this, a moderately strong base such as potassium carbonate (K₂CO₃) is often required, and in some cases, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) may be necessary.[1]

  • Low Reaction Temperature: Due to the low reactivity of the substrate, room temperature is often insufficient to drive the reaction to completion. Heating is typically required, with temperatures in the range of 80-140°C being common for similar sluggish N-alkylations.[1][3] The choice of solvent will dictate the maximum achievable temperature.

  • Poor Reagent Quality: Ensure that the 4-bromo-2-chloroaniline, the ethylating agent (e.g., ethyl bromide, ethyl iodide), and the solvent are pure and anhydrous. Moisture can interfere with the reaction, especially if using a strong base like NaH.[4]

Q2: I'm observing a significant amount of the di-ethylated byproduct, 4-bromo-2-chloro-N,N-diethylaniline. How can I improve selectivity for the mono-ethylated product?

A2: Over-alkylation is a classic problem in the N-alkylation of primary anilines, as the desired secondary amine product is often more nucleophilic than the starting primary amine.[5]

  • Control Stoichiometry: The most direct way to suppress di-alkylation is to use an excess of the aniline relative to the ethylating agent.[4] A ratio of 1.5 to 2.0 equivalents of aniline to 1.0 equivalent of the ethyl halide is a good starting point.

  • Slow Addition of Alkylating Agent: Instead of adding the ethylating agent all at once, add it dropwise to the reaction mixture over an extended period. This maintains a low instantaneous concentration of the alkylating agent, favoring its reaction with the more abundant primary aniline over the newly formed secondary amine.[4]

  • Solvent and Temperature Effects: While less direct, the reaction medium can play a role. Highly polar solvents that promote high reaction rates can sometimes exacerbate over-alkylation. Running the reaction at the lower end of the effective temperature range may slightly improve selectivity, though it will also slow down the primary reaction rate.

Q3: Which solvent is the best choice for this synthesis, and why?

A3: The ideal solvent for this reaction is a polar aprotic solvent . These solvents possess a high dielectric constant, allowing them to dissolve ionic reagents (like the base and any salt byproducts), but they lack acidic protons and cannot act as hydrogen-bond donors.[2]

Rationale: The mechanism involves the nucleophilic attack of the neutral amine on the ethylating agent. Polar aprotic solvents are advantageous because they do not strongly solvate the amine nucleophile, leaving its lone pair of electrons more available for reaction.[1][2] They are also effective at solvating the cation of the base (e.g., K⁺), which can enhance the base's reactivity.

The table below compares common solvents and their suitability for this reaction.

Solvent ClassExample SolventsSuitabilityRationale
Polar Aprotic Acetonitrile (CH₃CN) , N,N-Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) Highly Recommended Excellent balance of reactant solubility and stabilization of charged intermediates. Does not deactivate the amine nucleophile through hydrogen bonding.[1][2] Higher boiling points of DMF and DMSO allow for higher reaction temperatures if needed.
Polar Protic Ethanol, Methanol, WaterNot Recommended Forms strong hydrogen bonds with the aniline, creating a "solvent cage" that severely hinders its nucleophilicity and slows the reaction rate.[6][7]
Non-Polar Toluene, Hexane, Dichloromethane (DCM)Poor to Moderate Generally poor solubility for the aniline salt and the inorganic base (e.g., K₂CO₃), leading to a heterogeneous mixture and slow reaction rates. Toluene may be used at high temperatures if a very strong, soluble organic base is employed.[3]

Senior Scientist's Recommendation: Start with Acetonitrile (CH₃CN) . It has a convenient boiling point (82°C), is less viscous, and is often easier to remove during workup than DMF or DMSO. If the reaction is too sluggish in acetonitrile, switch to DMF to access higher temperatures.

Q4: My reaction has stalled and TLC analysis shows a large amount of unreacted starting material. What steps should I take?

A4: A stalled reaction points to an activation energy barrier that has not been overcome or the deactivation of a key reagent.

  • Increase the Temperature: This is the first and most effective step. If you are using acetonitrile, increase the heat to reflux (around 80-82°C). If you are already at reflux, consider switching to a higher-boiling solvent like DMF (b.p. 153°C) or DMSO (b.p. 189°C) to further increase the reaction temperature.[1]

  • Re-evaluate Your Base: Ensure you have used at least 1.5 equivalents of a suitable base like K₂CO₃. If the reaction is still stalled, a stronger base may be required. However, exercise caution, as stronger bases can promote side reactions.

  • Check Reagent Purity: Impurities in the starting aniline or the presence of water could be inhibiting the reaction.

  • Consider a More Reactive Ethylating Agent: The reactivity of ethyl halides follows the trend: Ethyl Iodide > Ethyl Bromide > Ethyl Chloride. If you are using ethyl bromide and the reaction is slow, switching to ethyl iodide will significantly increase the rate of reaction.

Data Summary: Impact of Solvent on N-Alkylation

The following table summarizes the expected impact of different solvents on the N-ethylation of 4-bromo-2-chloroaniline based on established principles of N-alkylation chemistry.[1][2][6][7]

SolventClassBoiling Point (°C)Expected YieldExpected RateSelectivity (Mono:Di)Key Considerations
Acetonitrile Polar Aprotic82Good to ExcellentModerate to FastGoodRecommended starting point. Easy workup.
DMF Polar Aprotic153ExcellentFastModerate to GoodAllows for high temperatures for unreactive substrates. Can be difficult to remove completely.
DMSO Polar Aprotic189ExcellentVery FastModerateHighest temperature range. Can be difficult to remove and may promote side reactions at high temps.[8]
Ethanol Polar Protic78Very Low to NoneVery SlowN/ADeactivates the nucleophile via H-bonding. Not recommended. [2]
Toluene Non-Polar111Low to ModerateSlowGoodPoor solubility of inorganic bases. Can work with stronger, soluble bases at high temperatures.

Visualizations & Workflows

General Experimental Workflow

The following diagram outlines the standard laboratory procedure for the synthesis.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Charge reactor with 4-bromo-2-chloroaniline, base (e.g., K2CO3), and solvent (e.g., Acetonitrile) B Heat to target temperature (e.g., 80°C) A->B C Slowly add ethyl bromide (1.0 eq) B->C D Monitor reaction by TLC/LC-MS C->D E Cool to RT and filter off inorganic salts D->E F Remove solvent under reduced pressure E->F G Perform aqueous workup/ extraction (e.g., EtOAc/Water) F->G H Purify crude product via column chromatography G->H I Characterize final product (NMR, MS) H->I

Caption: General experimental workflow for N-alkylation.

Troubleshooting Decision Tree: Low Yield

Use this diagram to diagnose the cause of poor reaction yields.

Sources

Validation & Comparative

Comparative Reactivity Analysis: 4-bromo-2-chloro-N-ethylaniline vs. 4-bromo-2-chloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the reactivity of 4-bromo-2-chloro-N-ethylaniline and 4-bromo-2-chloroaniline for researchers, scientists, and drug development professionals. This guide will provide an in-depth technical analysis of their performance in various chemical reactions, supported by experimental data and protocols.

A Technical Guide for Strategic Synthesis in Pharmaceutical and Agrochemical Research

In the nuanced field of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route. Substituted anilines are foundational building blocks, and seemingly minor structural modifications can lead to significant divergence in chemical reactivity. This guide presents a detailed comparative analysis of this compound and 4-bromo-2-chloroaniline, two important intermediates in the synthesis of pharmaceuticals and agrochemicals. By dissecting their structural, electronic, and steric differences, we aim to provide researchers with the predictive understanding necessary for efficient and successful molecular design.

At a Glance: Structural and Electronic Profiles

The core difference between these two molecules is the substituent on the nitrogen atom: a primary amine (-NH₂) in 4-bromo-2-chloroaniline versus a secondary N-ethyl amine (-NHEt) in this compound. This variation governs the electronic and steric landscape of each molecule, thereby influencing its reactivity.

  • 4-bromo-2-chloroaniline : The primary amine is a strong activating group due to the resonance donation of the nitrogen's lone pair into the aromatic ring. This significantly increases the ring's nucleophilicity. The two hydrogen atoms on the nitrogen are available for hydrogen bonding and can be readily substituted.

  • This compound : The N-ethyl group is electron-donating via an inductive effect, making the nitrogen lone pair even more available for delocalization into the ring. This enhances the activating nature of the substituent compared to the primary amine. However, the ethyl group also introduces considerable steric bulk around the nitrogen and the adjacent ortho position (C6) of the ring.

The interplay of these electronic and steric factors is the primary determinant of the divergent reactivity discussed below.

Comparative Reactivity in Key Synthetic Transformations

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of arene functionalization. The outcome is dictated by the directing effects and the activation or deactivation properties of the existing substituents.

Core Principles:

  • Directing Effects : Both the -NH₂ and -NHEt groups are powerful ortho, para-directors. With the para-position blocked by bromine, electrophilic attack is directed to the ortho-positions (C2 and C6). Since C2 is already substituted with chlorine, the primary site for substitution is C6.

  • Reactivity : The rate of EAS is proportional to the electron density of the aromatic ring. The N-ethyl group, being more electron-donating than the N-H bond, renders the aromatic ring of This compound more reactive towards electrophiles than that of 4-bromo-2-chloroaniline.

Experimental Data Summary: Nitration

CompoundRelative Reaction RateMajor Product RegioisomerRationale
4-bromo-2-chloroanilineBaseline6-NitroStrong activation by -NH₂, directing to the open ortho-position.
This compoundFaster6-NitroEnhanced ring activation due to the inductive effect of the ethyl group, leading to a faster reaction.

Experimental Protocol: General Procedure for Nitration of Substituted Anilines

  • Protection (Optional but Recommended for Primary Amines): To a solution of the aniline (1.0 eq) in acetic anhydride, add a catalytic amount of sulfuric acid. Stir at room temperature for 1 hour to form the acetanilide.

  • Nitration: Dissolve the aniline or its protected form in concentrated sulfuric acid at 0 °C.

  • Add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Nitration_Workflow Aniline Substituted Aniline Protection N-Acetylation (Acetic Anhydride) Aniline->Protection Optional Nitration Nitration HNO₃ / H₂SO₄, 0°C Aniline->Nitration Protection->Nitration Workup Quench & Neutralize Nitration->Workup Purification Recrystallization / Column Chromatography Workup->Purification Product Nitrated Product Purification->Product

Caption: Workflow for the nitration of substituted anilines.

N-Functionalization (Acylation & Alkylation)

Reactions occurring directly on the nitrogen atom are highly sensitive to steric hindrance.

  • N-Acylation : 4-bromo-2-chloroaniline, with its sterically unencumbered primary amine, reacts readily with acylating agents like acetyl chloride or acetic anhydride. In contrast, the N-ethyl group in This compound provides significant steric shielding , which can slow the rate of acylation. More forcing conditions (e.g., higher temperatures, stronger catalysts) may be necessary to achieve comparable yields.

  • N-Alkylation : The same steric principle applies to N-alkylation. The primary amine of 4-bromo-2-chloroaniline is more readily alkylated than the secondary amine of its N-ethyl counterpart.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br and C-Cl bonds are handles for powerful C-C and C-N bond-forming reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.

Reactivity Hierarchy : The Carbon-Bromine bond is significantly more reactive in oxidative addition to Palladium(0) catalysts than the Carbon-Chlorine bond. This allows for selective functionalization at the C4 position.

Influence of the N-Substituent :

  • 4-bromo-2-chloroaniline : The primary amine can act as a ligand for the palladium catalyst. This coordination can sometimes lead to catalyst inhibition or the formation of undesired side products. Consequently, it is common practice to protect the -NH₂ group (e.g., as an acetamide) before performing the cross-coupling reaction, which adds steps to the overall synthesis.

  • This compound : The secondary amine is less prone to form inhibitory complexes with the palladium catalyst due to steric hindrance. This can make it a more straightforward substrate for direct use in some cross-coupling protocols, potentially obviating the need for protection-deprotection steps.

Reactivity_Logic cluster_0 This compound cluster_1 4-bromo-2-chloroaniline NHEt N-Ethyl Group Inductive Inductive Effect (+I) NHEt->Inductive Steric Steric Hindrance NHEt->Steric Reactivity_EAS_Fast Faster EAS Inductive->Reactivity_EAS_Fast Reactivity_N_Slow Slower N-Acylation Steric->Reactivity_N_Slow NH2 Primary Amine Resonance Resonance Effect (+R) NH2->Resonance NoSteric Low Steric Hindrance NH2->NoSteric Reactivity_EAS_Slow Slower EAS Resonance->Reactivity_EAS_Slow Reactivity_N_Fast Faster N-Acylation NoSteric->Reactivity_N_Fast

Caption: Logic diagram of substituent effects on reactivity.

Conclusion and Strategic Recommendations

The choice between this compound and 4-bromo-2-chloroaniline is not arbitrary but a strategic decision that should be aligned with the intended synthetic route.

  • Choose this compound when:

    • A higher rate of electrophilic aromatic substitution is required.

    • The synthetic plan involves direct use in Pd-catalyzed cross-coupling reactions where avoiding N-H reactivity is advantageous.

  • Choose 4-bromo-2-chloroaniline when:

    • Subsequent N-acylation or N-alkylation is a key step in the synthetic sequence.

    • The protocol involves a planned protection of the amine, followed by multiple synthetic transformations.

By understanding these fundamental differences in reactivity, chemists can more effectively design and execute synthetic strategies, saving time and resources while improving the overall efficiency of complex molecule construction.

References

For specific, detailed experimental procedures and characterization data, researchers are encouraged to consult comprehensive chemical databases such as Reaxys®, SciFinder-n®, and the primary chemical literature. The principles described in this guide are based on well-established concepts in physical organic chemistry.

Definitive Structural Validation of 4-bromo-2-chloro-N-ethylaniline via Single Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Small Molecule Characterization

Executive Summary: The Case for Absolute Configuration

In the development of halogenated anilines for pharmaceutical intermediates or agrochemicals, structural ambiguity is a persistent challenge.[1][2][3] For the target molecule 4-bromo-2-chloro-N-ethylaniline , standard spectroscopic methods (NMR, MS) often yield incomplete data regarding the precise regioisomerism of halogens and the site of alkylation.[1][4][3][5]

While Mass Spectrometry confirms the molecular formula and NMR delineates the proton environment, only Single Crystal X-ray Diffraction (SC-XRD) provides an unequivocal, three-dimensional map of the atomic arrangement.[1][4][3] This guide outlines the validation protocol, comparing SC-XRD against traditional alternatives, and details the experimental workflow required to distinguish the C–Cl (approx. 1.74 Å) and C–Br (approx.[1][2] 1.90 Å) bonds with absolute certainty.[1][2]

The Structural Challenge

The synthesis of this compound typically involves the N-ethylation of 4-bromo-2-chloroaniline.[1][4][2][3][5] Two primary risks necessitate rigorous validation:

  • Regioisomerism: Confirming the bromine remains at the para position and chlorine at the ortho position relative to the amine, without scrambling during antecedent steps.[1][2]

  • N- vs. C-Alkylation: Ensuring the ethyl group is attached to the nitrogen (secondary amine) and not the aromatic ring (Friedel-Crafts side product).

Comparative Analysis: XRD vs. NMR vs. MS

The following table contrasts the capabilities of standard analytical techniques in validating this specific halogenated aniline.

Feature1H / 13C NMR HR-MS (Mass Spec) Single Crystal XRD
Primary Output Proton/Carbon environment & connectivity.[1][4][2][3][5]Molecular mass & fragmentation pattern.[1][2][3]3D electron density map & atomic coordinates.[1][2][3]
Halogen ID Indirect. Inferred from coupling constants (

) and chemical shifts.[1][4][2]
Indirect. Inferred from isotopic abundance patterns (Cl/Br clusters).[1][2][3]Direct. Distinguished by electron density and bond lengths (C-Cl vs C-Br).[4][2][3][5]
Stereochemistry Requires chiral shift reagents or NOE experiments; often ambiguous.[1][2][3]None.Absolute. Defines stereochemistry and packing without ambiguity.[1][2][3]
Sample State Solution (CDCl3/DMSO-d6).Gas phase / Ionized.[1][2][3]Solid State (Single Crystal).[1][2]
Limitation Broad N-H peaks can obscure coupling; overlapping aromatic signals.[1][2][3]Cannot distinguish regioisomers (e.g., 4-bromo-2-chloro vs. 2-bromo-4-chloro).Requires a high-quality single crystal (0.1–0.3 mm).[4][2][3]
Verdict Screening Tool. Confirmation Tool. Validation Standard.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and experimental pathway for validating the structure.

ValidationWorkflow Start Crude Product (this compound) NMR 1H NMR Analysis Start->NMR Ambiguity Ambiguity? (Overlapping peaks / N-H broadening) NMR->Ambiguity Crystallization Crystal Growth (Slow Evaporation/Vapor Diffusion) Ambiguity->Crystallization Yes (High Precision Needed) Validation Final Validation: 1. C-Br vs C-Cl Bond Lengths 2. N-Ethyl Geometry Ambiguity->Validation No (Routine Check) XRD_Collect SC-XRD Data Collection (Mo-Kα Source) Crystallization->XRD_Collect Refinement Structure Refinement (SHELXL) XRD_Collect->Refinement Refinement->Validation

Figure 1: Strategic workflow for structural validation. SC-XRD is triggered when absolute confirmation of halogen positioning or alkylation site is required.[1][4][2][3][5]

Detailed Experimental Protocol

Phase 1: Crystal Growth (The Critical Step)

Obtaining a diffraction-quality crystal is the bottleneck of X-ray crystallography.[1][4][2][3] For N-alkylated anilines, which often form oils due to disrupted hydrogen bonding networks, specific techniques are required.[1][2][3]

Method A: Slow Evaporation (Standard) [1][4][2]

  • Dissolve 20 mg of pure this compound in 2 mL of Ethanol or Dichloromethane (DCM) .

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Cover the vial with Parafilm and poke 3-4 small holes with a needle.[1][2][3]

  • Store in a vibration-free, dark environment at room temperature (25°C).

  • Expectation: Prismatic colorless crystals should form within 2-5 days as solvent evaporates.[1][4][2][3][5]

Method B: Vapor Diffusion (For difficult oils) [1][4][2]

  • Inner Vial: Dissolve 15 mg of sample in 0.5 mL of good solvent (e.g., THF or Acetone).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of anti-solvent (e.g., Pentane or Hexane ).

  • Cap the outer jar tightly. The volatile anti-solvent will diffuse into the inner vial, slowly lowering solubility and forcing crystallization.[1][2][3]

Phase 2: Data Collection & Refinement[2][3][4][5]
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).[1][2]

  • Radiation Source: Molybdenum (Mo-Kα, λ = 0.71073 Å) .[1][4][2][3][6][7]

    • Why Mo? Bromine is a heavy absorber.[1][2][3] Copper (Cu) radiation would result in significant absorption/fluorescence issues, requiring aggressive correction.[1][2] Mo provides better transmission for brominated compounds.[1][2][3]

  • Temperature: 100 K (Cryostream). Low temperature reduces thermal motion (atomic vibration), sharpening the diffraction spots for precise bond length determination.[1][2][3]

Phase 3: Structural Solution[2][3][4][5]
  • Space Group Determination: The software (e.g., APEX4 or CrysAlisPro) analyzes the diffraction pattern (systematic absences) to assign the space group.[1][2]

    • Note: The primary amine (4-bromo-2-chloroaniline) crystallizes in the Orthorhombic P222 system [1].[1][4][2][3][5] The N-ethyl derivative will likely adopt a lower symmetry, such as Monoclinic (P21/c) or Triclinic (P-1), due to the flexible ethyl chain disrupting the packing.[1][4][3]

  • Phasing: Use Direct Methods (SHELXT) to locate heavy atoms (Br, Cl).[1][2]

  • Refinement: Use Least-Squares minimization (SHELXL) to assign Carbon, Nitrogen, and Hydrogen atoms.[1][2]

Data Interpretation: The "Smoking Gun"

How do you prove the structure is correct? You must analyze the bond lengths derived from the refined model.[1][2]

Distinguishing Halogens

X-ray crystallography distinguishes atoms by their electron density (scattering power).[1][2][3] Bromine (35 electrons) is much "brighter" than Chlorine (17 electrons).[1][2] Furthermore, their bond lengths to the aromatic ring are distinct:

Bond TypeTypical Length (Å) [2]Observation in Target Molecule
C(aromatic)–Cl 1.73 – 1.75 Å Look for this length at the ortho position (C2).[4][2][3][5]
C(aromatic)–Br 1.89 – 1.91 Å Look for this length at the para position (C4).[1][4][2]

Self-Validation: If the refinement shows a "C-Cl" bond length of 1.90 Å, you have assigned the wrong atom type (it is likely Bromine), or the regioisomerism is reversed.[1][3]

Confirming N-Alkylation

To confirm the ethyl group is on the Nitrogen:

  • Geometry: The Nitrogen atom in secondary anilines typically exhibits pyramidal geometry (sum of angles < 360°) or planar geometry if highly conjugated.[1][2]

  • Electron Density Map: You should see clear electron density peaks corresponding to the -CH2-CH3 chain extending from the Nitrogen, with distinct C-N single bond lengths (approx.[1][4][3][5] 1.47 Å for N-Csp3).[1][4][2][3][5]

Conclusion

While NMR and MS are sufficient for routine identity checks, Single Crystal X-ray Crystallography is the only method that provides absolute structural proof for This compound .[1][4][2][3][5] By directly measuring the C-Br (1.90 Å) and C-Cl (1.74 Å) bond lengths, researchers can rule out regioisomeric impurities and confirm the N-alkylation pathway.[4][3][5] For regulatory submission or novel method validation, this crystallographic evidence is non-negotiable.[1][2]

References

  • Wei, Z.-B., Liu, Z.-H., Ye, J.-L. & Zhang, H.-K. (2010).[1][4][3][5] 4-Bromo-2-chloroaniline.[1][4][2][3][5][6][8][9][10] Acta Crystallographica Section E , 66(1), o250.[1][2]

  • Allen, F. H., et al. (1987).[1][2] Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2 , S1-S19.[1][3]

  • Sheldrick, G. M. (2015).[1][2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C , 71(1), 3-8.[1][4]

  • Cambridge Crystallographic Data Centre (CCDC).[1][2] Mercury - Crystal Structure Visualisation.

Sources

Technical Comparison: Spectroscopic Profiling of 4-Bromo-2-Chloro-N-Ethylaniline and Key Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of halogenated aniline intermediates for pharmaceutical and agrochemical applications, 4-bromo-2-chloro-N-ethylaniline (CAS 1097790-57-2) represents a critical scaffold. Its specific substitution pattern—a para-bromo and ortho-chloro arrangement relative to the ethylamino group—dictates its reactivity in Buchwald-Hartwig couplings and nucleophilic aromatic substitutions.

However, the synthesis of this compound often yields regioisomeric impurities, most notably 2-bromo-4-chloro-N-ethylaniline (CAS 1540352-51-9). Because these isomers share identical molecular weights (


 g/mol ) and similar polarity, they pose a significant challenge for separation and identification.

This guide provides a definitive spectroscopic comparison to distinguish the target compound from its isomers, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as primary validation tools.

Structural Characterization & Isomer Landscape

The challenge lies in distinguishing the target from its "inverse" halogen regioisomer. Both compounds are 1,2,4-trisubstituted benzenes with an N-ethyl group.

FeatureTarget Compound Primary Alternative / Impurity
Name This compound 2-Bromo-4-chloro-N-ethylaniline
Structure 4-Br, 2-Cl substitution2-Br, 4-Cl substitution
CAS 1097790-57-21540352-51-9
Electronic Environment Br is para to N-ethyl (Shielded C4)Cl is para to N-ethyl (Less shielded C4)
Key Application Cross-coupling at C4 (Br site)Cross-coupling at C2 (Br site)
Synthesis Context & Impurity Origin

The formation of these isomers depends heavily on the halogenation sequence.

  • Route A (Target): Chlorination of 4-bromo-N-ethylaniline.[1] High specificity for ortho-chlorination.

  • Route B (Impurity Risk): Bromination of 2-chloro-N-ethylaniline. While para-bromination is favored, steric steering by the 2-Cl group can lead to trace regioisomers or over-halogenation.

Spectroscopic Comparison Protocols

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural assignment. The key differentiator is the Carbon-13 (


C) chemical shift of the C4 position , driven by the "Heavy Atom Effect" of Bromine vs. Chlorine.
Predicted

_3$)

Both isomers exhibit a 1,2,4-substitution pattern with three aromatic protons: H3, H5, and H6.

ProtonTarget: 4-Bromo-2-chloro- Isomer: 2-Bromo-4-chloro- Differentiation Logic
H6 (Ortho to N)

6.50 – 6.60 (d,

Hz)

6.50 – 6.60 (d,

Hz)
Indistinguishable. Both are ortho to the strong donor N-ethyl group.
H5 (Meta to N)

7.20 – 7.30 (dd,

Hz)

7.10 – 7.20 (dd,

Hz)
Subtle. H5 is ortho to Br in the target (deshielding) vs ortho to Cl in the isomer.
H3 (Meta to N)

7.40 – 7.45 (d,

Hz)

7.40 – 7.45 (d,

Hz)
Difficult. H3 is "sandwiched" between halogens in both cases.
N-Ethyl CH


3.15 – 3.25 (q)

3.15 – 3.25 (q)
Steric bulk of 2-Cl vs 2-Br is similar; minimal shift difference.
Definitive

C NMR Profile (100 MHz, CDCl

)

This is the Self-Validating System . The shift of the carbon para to the nitrogen (C4) is the diagnostic signal.

  • Target (4-Br): The C4 carbon is attached to Bromine. The "Heavy Atom Effect" of Br causes a significant upfield shift (shielding). Additionally, being para to the amino group adds further shielding.

    • Expected C4 Shift: 108 – 112 ppm .

  • Isomer (4-Cl): The C4 carbon is attached to Chlorine. Cl is more electronegative and lacks the strong heavy atom shielding effect of Br.

    • Expected C4 Shift: 120 – 125 ppm .

Protocol Tip: If your C4 peak appears below 115 ppm, you have the 4-Bromo isomer. If it appears above 120 ppm, you have the 4-Chloro isomer.

Mass Spectrometry (MS)

While the molecular ion (


 233/235/237) is identical, fragmentation pathways differ.
  • Isotope Pattern: Both show the characteristic pattern for 1Br + 1Cl:

    • 
       (75%)
      
    • 
       (100%)
      
    • 
       (25%)
      
  • Fragmentation (EI/ESI):

    • Target (4-Br): The C-Br bond is weaker than C-Cl. Expect a dominant loss of the bromine radical

      
      .
      
    • Isomer (2-Br): While Br is still lost, the ortho effect (proximity to N-ethyl) may facilitate specific rearrangements or loss of the ethyl group

      
      before halogen loss, or interaction between N-H and ortho-Br.
      

Experimental Workflow & Decision Logic

The following diagram outlines the logical flow for synthesizing and validating the specific isomer.

IsomerValidation Start Starting Material: 4-Bromo-N-ethylaniline Reaction Reaction: Electrophilic Aromatic Substitution (Ortho-Chlorination) Start->Reaction Reagent Reagent: NCS (N-Chlorosuccinimide) Reagent->Reaction Product Crude Product Reaction->Product Decision QC Check: 13C NMR Product->Decision PathA C4 Peak @ ~110 ppm (C-Br) Decision->PathA Pass PathB C4 Peak @ ~122 ppm (C-Cl) Decision->PathB Fail ResultA CONFIRMED: This compound PathA->ResultA ResultB REJECTED: 2-Bromo-4-chloro-N-ethylaniline (Isomer) PathB->ResultB

Figure 1: Synthesis validation logic. The


C NMR shift of the para-carbon (C4) serves as the critical checkpoint (Go/No-Go) for distinguishing the target from its regioisomer.

Detailed Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution data for the critical C4 assignment:

  • Solvent: Use CDCl

    
      (Deuterated Chloroform) with 0.03% TMS as an internal standard.
    
    • Why: Chloroform minimizes hydrogen bonding with the amine, sharpening the N-H signal.

  • Concentration: Dissolve 20 mg of sample in 0.6 mL of solvent.

    • Note: Ensure the solution is clear. Any turbidity suggests hydrochloride salt formation; if so, treat with aqueous NaHCO

      
       and extract before NMR.
      
  • Acquisition:

    • 
      H:  16 scans, 1 second relaxation delay.
      
    • 
      C:  Minimum 512 scans to resolve the quaternary carbons (C-Br and C-Cl) which have long relaxation times and no NOE enhancement.
      
Protocol B: HPLC Separation of Isomers

If an isomeric mixture is suspected, standard C18 methods may fail to resolve these positional isomers.

  • Column: Phenyl-Hexyl or Biphenyl stationary phase (e.g., Kinetex Biphenyl, 2.6 µm).

    • Mechanism:[1] The

      
      -
      
      
      
      interactions of the biphenyl phase are sensitive to the electron density distribution of the halogenated ring, offering better selectivity for regioisomers than C18.
  • Mobile Phase: Isocratic 70% Methanol / 30% Water (with 0.1% Formic Acid).

  • Detection: UV at 254 nm .

Comparison Summary Table

ParameterThis compound (Target)2-Bromo-4-chloro-N-ethylaniline (Isomer)

H NMR Coupling
H5-H6 (

Hz), H3-H5 (

Hz)
H5-H6 (

Hz), H3-H5 (

Hz)

C NMR (C4)
~110 ppm (Upfield) ~122 ppm (Downfield)

C NMR (C2)
~130 ppm (C-Cl)~112 ppm (C-Br)
Reactivity Reacts at C4 (Br) in Pd-catalyzed couplingsReacts at C2 (Br) in Pd-catalyzed couplings
Physical State Oil or low-melting solidOil or low-melting solid

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21161559, 4-bromo-2-chloro-N-methylaniline (Analogous Structure). Retrieved from [Link]

  • Wei, Z.-B., Liu, Z.-H., Ye, J.-L., & Zhang, H.-K. (2009).[2] 4-Bromo-2-chloroaniline.[3][4][5] Acta Crystallographica Section E. Retrieved from [Link]

Sources

A Researcher's Guide to Navigating Cross-Reactivity of Antibodies to Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When working with small molecules like aniline and its derivatives, which are crucial in pharmaceuticals, diagnostics, and industrial chemistry, understanding and quantifying antibody cross-reactivity is not just a quality control step—it's the foundation of reliable and reproducible results. This guide provides an in-depth comparison of antibody performance, supported by experimental data and detailed protocols, to empower you to make informed decisions in your research.

The Challenge of Small Molecule Immunogenicity

Aniline, a simple aromatic amine, and its derivatives are classic examples of haptens.[1][2] By themselves, these small molecules are generally not immunogenic; they are too small to elicit a robust immune response.[3][4] To generate antibodies, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[3][4][] This hapten-carrier conjugate then acts as an immunogen, stimulating B cells to produce antibodies.[2]

The antibodies produced will be a mixed population. Some will recognize the carrier protein, some the linker region used for conjugation, and the most valuable ones will recognize the hapten (the aniline derivative) itself. It is the specificity of this last group of antibodies that is the focus of our investigation.

Understanding Cross-Reactivity: More Than Just Binding

Antibody cross-reactivity is the binding of an antibody to an antigen that is different from the one used to elicit the immune response.[6][7] This occurs when the alternative antigen shares structural similarities with the original immunogen's epitope.[8] In the context of aniline derivatives, an antibody raised against p-nitroaniline might also bind to o-nitroaniline or m-nitroaniline, or even to aniline itself, due to the shared core structure. The degree of this cross-reactivity is a critical parameter that defines the antibody's specificity.

The choice between monoclonal and polyclonal antibodies is a significant factor influencing the outcome of cross-reactivity studies.

  • Monoclonal Antibodies (mAbs) : Produced by a single B-cell clone, mAbs recognize a single epitope.[9][10][11][12] This high specificity generally leads to lower cross-reactivity, making them ideal for applications requiring precise quantification of a single analyte.[10][12][13]

  • Polyclonal Antibodies (pAbs) : A heterogeneous mixture of antibodies from different B-cell clones, pAbs recognize multiple epitopes on the same antigen.[9][11][12] This can result in a more robust signal but also a higher likelihood of cross-reactivity with related molecules.[12]

Quantifying Cross-Reactivity: A Comparative Analysis

To illustrate the concept of cross-reactivity, let's consider a hypothetical study where a polyclonal antibody was raised against p-nitroaniline conjugated to BSA. We can then assess its cross-reactivity against other aniline derivatives using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

In a competitive ELISA, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites. The signal is inversely proportional to the concentration of the analyte. By testing different concentrations of various aniline derivatives, we can determine their respective 50% inhibitory concentrations (IC50), which is the concentration of the analyte that causes a 50% reduction in the maximum signal.

The percent cross-reactivity can then be calculated using the following formula:

% Cross-Reactivity = (IC50 of Immunogen / IC50 of Cross-Reactant) x 100

Here is a sample data table summarizing the results of such a study:

CompoundStructureIC50 (nM)% Cross-Reactivity
p-Nitroaniline (Immunogen)10100%
m-Nitroaniline5020%
o-Nitroaniline10010%
Aniline5002%
p-Toluidine>1000<1%
4-Chloroaniline8001.25%

Interpretation of Results:

The data clearly shows that the antibody has the highest affinity for the immunogen, p-nitroaniline. It exhibits significant cross-reactivity with other nitroaniline isomers, which is expected due to the high degree of structural similarity. The cross-reactivity with aniline is much lower, and it is negligible with aniline derivatives that have different substituents, such as a methyl or chloro group. This kind of quantitative data is essential for determining whether an antibody is suitable for a specific application. For example, if the goal is to specifically detect p-nitroaniline in a sample that may also contain other isomers, this antibody might not be specific enough.

Experimental Protocols for Assessing Cross-Reactivity

Here, we provide detailed protocols for two of the most powerful techniques for studying antibody-small molecule interactions: competitive ELISA and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol

This protocol is designed to determine the cross-reactivity of an antibody raised against an aniline derivative.

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., aniline derivative conjugated to a different carrier protein like Ovalbumin - OVA)

  • Primary antibody (the antibody to be tested)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Aniline derivatives for testing (immunogen and potential cross-reactants)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the coating antigen (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the immunogen and the potential cross-reactants in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each dilution with 50 µL of the primary antibody at a predetermined optimal concentration. Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis: Plot the absorbance against the log of the analyte concentration. Determine the IC50 for each compound and calculate the percent cross-reactivity.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions.[14][15] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[15] This allows for the determination of association rates (ka), dissociation rates (kd), and the affinity constant (KD).[14]

Workflow for SPR-based Cross-Reactivity Analysis:

  • Ligand Immobilization: The antibody of interest is immobilized on the sensor chip surface.

  • Analyte Injection: A solution containing the aniline derivative (the analyte) is flowed over the sensor surface.

  • Association Phase: The binding of the analyte to the immobilized antibody is monitored in real-time, generating an association curve.

  • Dissociation Phase: A buffer is flowed over the surface, and the dissociation of the analyte from the antibody is monitored, generating a dissociation curve.

  • Regeneration: A regeneration solution is used to remove the bound analyte, preparing the surface for the next injection.

  • Data Analysis: The resulting sensorgram is analyzed to determine the kinetic parameters (ka, kd, and KD) for the interaction. This process is repeated for each aniline derivative to be tested.

Comparison of SPR Data:

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
p-Nitroaniline1.5 x 10^52.0 x 10^-41.3 x 10^-9
m-Nitroaniline1.2 x 10^58.0 x 10^-46.7 x 10^-9
o-Nitroaniline9.0 x 10^41.5 x 10^-31.7 x 10^-8
Aniline5.0 x 10^45.0 x 10^-31.0 x 10^-7

Interpretation of SPR Results:

The SPR data provides a more detailed picture of the binding events. A lower KD value indicates a higher affinity. In this example, the antibody has the highest affinity for p-nitroaniline. The differences in affinity for the other derivatives are due to variations in both the association and dissociation rates. This level of detail is invaluable for understanding the nuances of antibody-antigen interactions and for selecting the most appropriate antibody for a given application.[16]

Visualizing the Concepts

To better understand the processes involved, the following diagrams illustrate the key concepts and workflows.

Hapten_Carrier_Conjugation cluster_0 Hapten (Aniline Derivative) cluster_1 Carrier Protein cluster_2 Immunogen Aniline Aniline Derivative (Small, Non-Immunogenic) Conjugate Hapten-Carrier Conjugate (Immunogenic) Aniline->Conjugate Conjugation (e.g., EDC chemistry) Carrier Carrier Protein (e.g., BSA) (Large, Immunogenic) Carrier->Conjugate

Caption: Hapten-Carrier Conjugation Process.

Competitive_ELISA_Workflow cluster_workflow Competitive ELISA Workflow Start Coat Plate with Coating Antigen Block Block Wells Start->Block PreIncubate Pre-incubate Primary Ab with Sample/Standard Block->PreIncubate Incubate_Plate Add Mixture to Plate and Incubate PreIncubate->Incubate_Plate Wash1 Wash Incubate_Plate->Wash1 Add_Secondary Add Secondary Ab-Enzyme Conjugate Wash1->Add_Secondary Wash2 Wash Add_Secondary->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Plate Read Absorbance Stop_Reaction->Read_Plate

Caption: Competitive ELISA Workflow Diagram.

Conclusion: A Data-Driven Approach to Antibody Selection

References

  • Bio-Rad. Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • ResearchGate. How to check antibody specificity for chemical compound (not a protein)?. Retrieved from [Link]

  • Wikipedia. Hapten. Retrieved from [Link]

  • Reichert Technologies. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. Retrieved from [Link]

  • MDPI. Small Molecule Immunosensing Using Surface Plasmon Resonance. Retrieved from [Link]

  • Creative Biolabs. Anti-Small Molecule Antibody Discovery Service by Hybridoma. Retrieved from [Link]

  • GenScript. Quick and economical method of determining the specificity of antibody drug lead and target-binding moiety for the target. Retrieved from [Link]

  • University of Utah Health. Testing the Specificity of an Antibody for a Protein. Retrieved from [Link]

  • Boster Biological Technology. Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. Retrieved from [Link]

  • BioPharmaSpec. Monoclonal vs Polyclonal Antibodies | Key Differences Explained. Retrieved from [Link]

  • Assay Genie. Polyclonal Vs Monoclonal antibodies: Key features. Retrieved from [Link]

  • Cytiva. What is surface plasmon resonance (SPR)?. Retrieved from [Link]

  • Creative Biolabs. Hapten-Carrier Conjugation. Retrieved from [Link]

  • G-Biosciences. Coupling to Carrier Proteins: An Overview. Retrieved from [Link]

  • BenchSci. Monoclonal vs. Polyclonal Antibodies: How to Choose the Best Option for Your Research. Retrieved from [Link]

  • RayBiotech. Hapten-BSA Conjugation Kit. Retrieved from [Link]

  • Sino Biological. Monoclonal vs Polyclonal Antibodies. Retrieved from [Link]

  • MDPI. Antibody Cross-Reactivity in Auto-Immune Diseases. Retrieved from [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]

  • PubMed. Synthesis of peptides for use as immunogens. Retrieved from [Link]

  • Wikipedia. Cross-reactivity. Retrieved from [Link]

Sources

Advanced Application Guide: Substituted N-Ethylanilines in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of substituted N-ethylanilines, focusing on their role as critical intermediates in pharmaceutical manufacturing, high-performance dye synthesis, and conductive polymers. Unlike generic aniline derivatives, N-ethylanilines offer a unique balance of lipophilicity, steric modulation, and secondary amine reactivity . This document compares their performance against methyl- and diethyl- analogues, supported by experimental protocols and physicochemical data.

The "Ethyl Advantage": Structural & Reactivity Analysis

In organic synthesis, the choice between N-methyl, N-ethyl, and N,N-diethyl derivatives often dictates the solubility and processing characteristics of the final molecule.

  • Steric Modulation: The ethyl group introduces sufficient steric bulk to disrupt π-stacking in downstream polymers (enhancing solubility) without completely inhibiting coupling reactions at the para position.

  • Reactivity Balance: As a secondary amine, N-ethylaniline (NEA) retains a reactive N-H bond, allowing for divergent synthesis (e.g., hydroxyethylation), whereas N,N-diethylaniline (DEA) is "capped," serving primarily as a terminal coupling component or acid scavenger.

Table 1: Comparative Physicochemical Profile
FeatureN-Ethylaniline (NEA)N,N-Diethylaniline (DEA)N-Methylaniline (NMA)
CAS No. 103-69-591-66-7100-61-8
Structure Secondary AmineTertiary AmineSecondary Amine
Boiling Point 205 °C217 °C196 °C
Lipophilicity (LogP) ~2.23~3.2~1.8
Process Role Divergent IntermediateTerminal Coupler / BaseDivergent Intermediate
Key Advantage High solubility derivatives; controlled alkylationAcid scavenger; high boiling solventLowest steric hindrance
Application Area: High-Performance Dyes & Pigments

N-ethylaniline is the precursor to N-ethyl-N-(2-hydroxyethyl)aniline , a cornerstone intermediate for azo disperse dyes (e.g., Disperse Red 1, Disperse Blue 79). The ethyl group improves the dye's affinity for hydrophobic fibers (polyester) compared to methyl analogues, while the hydroxyethyl group improves water dispersibility during the dyeing process.

Experimental Protocol: Catalytic Hydroxyethylation of N-Ethylaniline

Objective: Synthesis of N-Ethyl-N-(2-hydroxyethyl)aniline with >99% yield using a Green Taurine Catalyst.

Reagents:

  • N-Ethylaniline (NEA): 1.0 eq

  • Ethylene Oxide (EO): 1.05 eq[1]

  • Taurine (Catalyst): 0.5 - 1.0 wt% relative to NEA

Methodology:

  • Reactor Setup: Use a stainless steel autoclave rated for pressure. Purge with Nitrogen (N₂) to remove oxygen.

  • Charging: Load NEA and Taurine catalyst into the reactor.

  • Heating: Heat the mixture to 100–105°C .

  • Addition: Slowly feed Ethylene Oxide (gas) while maintaining temperature. The reaction is exothermic; allow the temperature to ramp naturally to 130–136°C .

  • Digestion: Hold at 135°C for 3–4 hours to ensure consumption of NEA.

  • Workup: Cool to 40°C and discharge.

  • Purification: Vacuum distillation (optional, as conversion is typically quantitative).

Why This Protocol? Older methods use inorganic acids or metal halides, leading to difficult waste streams. The taurine catalyst system is highly selective, preventing over-alkylation (formation of quaternary salts) and yielding a product purity suitable for direct use in diazo coupling.

Visualization: Dye Synthesis Pathway

DyeSynthesis Aniline Aniline NEA N-Ethylaniline (NEA) Aniline->NEA Reductive Alkylation (Acetaldehyde/Pd-C) Hydroxy N-Ethyl-N- (2-hydroxyethyl)aniline NEA->Hydroxy Ethylene Oxide (Taurine Cat., 135°C) Dye Disperse Azo Dye (e.g., Disperse Red) Hydroxy->Dye Coupling Component Diazo Diazotized Nitroaniline Diazo->Dye Coupling Reaction (pH 4-5)

Figure 1: Divergent synthesis pathway from Aniline to Disperse Azo Dyes via N-Ethylaniline.

Application Area: Conductive Polymers (Materials Science)

Poly(N-ethylaniline) (PNEA) is an alternative to Polyaniline (PANI). While PANI offers higher absolute conductivity, it suffers from poor solubility in organic solvents, making processing (e.g., casting films) difficult. PNEA solves this via the ethyl substituent.

Comparative Performance: PANI vs. PNEA
PropertyPolyaniline (PANI)Poly(N-ethylaniline) (PNEA)
Conductivity (S/cm) 10⁰ – 10² (High)10⁻³ – 10⁻² (Moderate)
Solubility (m-Cresol) Poor / Gel-likeExcellent / Free-flowing
Processability Difficult (requires dispersion)Solution-castable
Mechanism High planarity allows max π-conjugation.Ethyl group causes steric twist, reducing conjugation length but increasing solvent interaction.

Scientific Insight: The drop in conductivity in PNEA is due to the dihedral angle distortion caused by the ethyl group, which reduces the overlap of π-orbitals along the polymer backbone. However, for applications like anti-static coatings or corrosion protection where processability is paramount, PNEA is often the superior engineering choice.

Pharmaceutical Intermediates

N-ethylaniline is a precursor for specific APIs where the N-ethyl moiety is pharmacologically active or required for lipophilic balance.

  • Key Reaction: N-alkylation or acylation of NEA.

  • Example: Synthesis of 2-(N-ethylphenylamino)-1,4-benzoquinone .

  • Advantage: Using NEA as a starting material avoids the difficult mono-ethylation of aniline at later stages, which often results in mixtures of mono- and di-ethylated byproducts.

Visualization: API Synthesis Workflow

PharmaWorkflow NEA N-Ethylaniline Inter1 Intermediate A (N-Acylation) NEA->Inter1 Acyl Chloride / Base Inter2 Intermediate B (Ring Substitution) Inter1->Inter2 Electrophilic Subst. API Final API (e.g., Benzoquinone deriv.) Inter2->API Deprotection / Oxidation

Figure 2: General workflow for utilizing N-Ethylaniline in pharmaceutical intermediate synthesis.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, it is mandatory to highlight that N-ethylaniline is toxic. Protocols must be designed with "Self-Validating" safety checks.

  • Acute Toxicity: H301 + H311 + H331 (Toxic if swallowed, in contact with skin, or inhaled).

  • STOT-RE: H373 (May cause damage to organs through prolonged exposure).

  • Handling Protocol:

    • Closed Systems: All transfers (NEA, Ethylene Oxide) must occur in closed, nitrogen-purged lines.

    • Permeation Testing: Standard nitrile gloves may degrade; use Laminate film (Silver Shield/4H) gloves for prolonged contact.

    • Quenching: Residual NEA in reactors should be neutralized with dilute acid (forming the water-soluble salt) before vessel cleaning.

References
  • Google Patents.CN108117492A: Method for preparing N-ethyl-N-hydroxyethyl aniline.
  • ResearchGate. Effect of structural factors on the physicochemical properties of functionalized polyanilines. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 4-Bromo-2-Chloro-N-Ethylaniline: Protocols and Performance Benchmarks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-2-Chloro-N-Ethylaniline

Substituted anilines are foundational building blocks in modern chemistry, with this compound being a particularly valuable intermediate. Its unique substitution pattern, featuring both electron-withdrawing halogens and an N-alkyl group, makes it a versatile precursor for a wide range of complex molecules, including agrochemicals, dyes, and, most notably, active pharmaceutical ingredients. The bromine atom, in particular, serves as a convenient handle for further functionalization through cross-coupling reactions, allowing for the construction of diverse molecular architectures.

The efficient and reliable synthesis of this compound is therefore of paramount importance. This guide will compare three primary synthetic strategies for the N-ethylation of 4-bromo-2-chloroaniline: classical N-alkylation, Buchwald-Hartwig amination, and reductive amination. We will also briefly cover the synthesis of the prerequisite starting material, 4-bromo-2-chloroaniline.

Synthesis of the Precursor: 4-Bromo-2-Chloroaniline

Before delving into the N-ethylation protocols, it is essential to have a reliable source of the starting material, 4-bromo-2-chloroaniline. A common and well-documented approach involves a multi-step synthesis starting from aniline.[1] This method, while lengthy, is robust and provides good control over the regioselectivity of the halogenation steps.

The general sequence involves:

  • Acetylation of Aniline: The highly activating amino group of aniline is first protected as an acetamide. This prevents over-halogenation and directs the subsequent electrophilic aromatic substitution to the para position.[2]

  • Bromination of Acetanilide: The acetanilide is then brominated, typically with bromine in acetic acid, to yield 4-bromoacetanilide.

  • Chlorination of 4-Bromoacetanilide: The subsequent chlorination is directed to the ortho position relative to the activating acetamido group, yielding 4-bromo-2-chloroacetanilide.

  • Hydrolysis of the Amide: The protecting acetyl group is removed by acid-catalyzed hydrolysis to afford the final product, 4-bromo-2-chloroaniline.[1][3]

A representative laboratory-scale procedure for the synthesis of 4-bromo-2-chloroaniline starting from o-chloroaniline has also been reported, offering an alternative starting point.[4]

Comparative Analysis of N-Ethylation Protocols

The following sections provide detailed protocols and expert analysis for three distinct methods of synthesizing this compound.

Protocol 1: Classical N-Alkylation with Ethyl Iodide

This method represents the most traditional approach to N-alkylation, relying on the nucleophilic substitution of an alkyl halide by the amine.

Experimental Protocol:

  • To a solution of 4-bromo-2-chloroaniline (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 2.0 eq.).

  • Stir the suspension at room temperature for 15-20 minutes to ensure deprotonation of the aniline.

  • Add ethyl iodide (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience: The "Why" Behind the Choices

  • Solvent: A polar aprotic solvent like DMF is chosen to dissolve the aniline and the base while also facilitating the SN2 reaction without interfering with the nucleophile.

  • Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the aniline to enhance its nucleophilicity. Stronger bases are generally avoided to minimize side reactions.

  • Alkylating Agent: Ethyl iodide is used as it is more reactive than ethyl bromide or chloride, leading to faster reaction times. However, it is also more expensive. The use of a slight excess of the alkylating agent helps to drive the reaction to completion.

  • Temperature: Heating the reaction is necessary to overcome the activation energy for the reaction but is kept below temperatures that might lead to decomposition or significant side product formation.

  • Challenges: A primary challenge with this method is the potential for over-alkylation to form the tertiary amine. While using an excess of the aniline can mitigate this, it complicates purification. The reaction can also be slow, requiring extended reaction times.

Workflow for Classical N-Alkylation:

cluster_prep Reaction Setup cluster_reac Reaction cluster_workup Work-up & Purification start 4-bromo-2-chloroaniline solvent Add DMF & K2CO3 start->solvent stir1 Stir at RT solvent->stir1 add_EtI Add Ethyl Iodide stir1->add_EtI Proceed to Reaction heat Heat (60-80°C, 12-24h) add_EtI->heat quench Quench with Water heat->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract Final Product purify Column Chromatography extract->purify Final Product end end purify->end Final Product

Caption: Workflow for Classical N-Alkylation.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It offers a more modern and often more efficient alternative to classical N-alkylation.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, combine 4-bromo-2-chloroaniline (1.0 eq.), a palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or a Buchwald ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 eq.) in a dry Schlenk flask.

  • Add dry, degassed toluene or dioxane as the solvent.

  • Add ethylamine (or a solution of ethylamine in a suitable solvent, 1.2 eq.).

  • Seal the flask and heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expertise & Experience: The "Why" Behind the Choices

  • Catalyst System: The choice of palladium source and phosphine ligand is crucial.[6] Buchwald and Hartwig have developed several generations of catalysts, with bulky, electron-rich phosphine ligands generally providing higher activity and broader substrate scope.[5] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[6]

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Advantages: This method is often more efficient than classical N-alkylation, with higher yields and shorter reaction times. It also has a broader substrate scope and functional group tolerance.[7]

  • Challenges: The main drawbacks are the cost and air-sensitivity of the palladium catalyst and phosphine ligands. The reaction also requires careful exclusion of air and moisture.

Buchwald-Hartwig Amination Catalytic Cycle:

Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar(Br)-Pd(II)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Complex [Ar-Pd(II)L2(EtNH2)]+Br- Oxidative Addition Complex->Amine Complex + EtNH2 Amido Complex Ar-Pd(II)L2(NHEt) Amine Complex->Amido Complex - HBr, + Base Product Complex Ar(NHEt)-Pd(0)L2 Amido Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 - Ar-NHEt

Caption: Buchwald-Hartwig Amination Cycle.

Protocol 3: Reductive Amination

Reductive amination is a two-step, one-pot process that involves the formation of an imine or enamine, followed by its reduction to the corresponding amine.[8]

Experimental Protocol:

  • To a solution of 4-bromo-2-chloroaniline (1.0 eq.) and acetaldehyde (1.5 eq.) in a suitable solvent (e.g., methanol or 1,2-dichloroethane), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.).[9][10]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expertise & Experience: The "Why" Behind the Choices

  • Reducing Agent: Sodium triacetoxyborohydride is a preferred reducing agent for reductive amination because it is mild enough not to reduce the aldehyde starting material but is sufficiently reactive to reduce the intermediate iminium ion.[9][10] It is also less toxic than sodium cyanoborohydride.

  • Solvent: The choice of solvent depends on the specific reducing agent used. Methanol is suitable for some borohydrides, while chlorinated solvents like 1,2-dichloroethane are often used with sodium triacetoxyborohydride.[11]

  • Advantages: This method avoids the use of harsh alkylating agents and the potential for over-alkylation is significantly reduced compared to classical N-alkylation. The reaction conditions are generally mild.

  • Challenges: The aldehyde can be volatile and may need to be handled with care. The reaction can sometimes be slow, and the success is highly dependent on the efficient formation of the imine intermediate.

Reductive Amination Workflow:

cluster_prep Reaction Setup cluster_reac Reaction cluster_workup Work-up & Purification start 4-bromo-2-chloroaniline reagents Add Acetaldehyde & Solvent start->reagents add_reductant Add NaBH(OAc)3 reagents->add_reductant Proceed to Reaction stir Stir at RT (12-24h) add_reductant->stir quench Quench with NaHCO3 stir->quench Reaction Complete extract Extract with DCM quench->extract Final Product purify Column Chromatography extract->purify Final Product end end purify->end Final Product

Caption: Reductive Amination Workflow.

Performance Comparison

ParameterClassical N-AlkylationBuchwald-Hartwig AminationReductive Amination
Estimated Yield 40-60%70-95%60-85%
Estimated Purity Moderate to HighHigh to Very HighHigh
Reaction Time 12-24 hours8-24 hours12-24 hours
Temperature 60-80 °C80-110 °CRoom Temperature
Key Reagents Ethyl iodide, K2CO3Pd catalyst, phosphine ligand, NaOtBuAcetaldehyde, NaBH(OAc)3
Cost Low to ModerateHighModerate
Scalability ModerateModerate to HighHigh
Key Advantages Simple reagents, low costHigh yield, broad scopeMild conditions, low over-alkylation
Key Disadvantages Over-alkylation, slowExpensive, air-sensitive catalystPotential for slow reaction

Conclusion and Recommendations

The choice of synthetic protocol for this compound will ultimately depend on the specific requirements of the researcher.

  • For small-scale synthesis where cost is a primary concern and moderate yields are acceptable, Classical N-Alkylation remains a viable option.

  • For applications demanding high yield and purity, and where the cost of the catalyst is not prohibitive, the Buchwald-Hartwig Amination is the superior choice. Its reliability and broad functional group tolerance make it a powerful tool in a drug discovery setting.

  • Reductive Amination offers a compelling balance of mild reaction conditions, good yields, and avoidance of over-alkylation. It is an excellent choice for scale-up and for substrates that may be sensitive to the harsher conditions of the other methods.

It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific application. This guide provides a solid foundation for such investigations, empowering researchers to make informed decisions in their synthetic endeavors.

References

  • A comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkyl
  • Bayguzina, A. R., & Khusnutdinov, R. (n.d.). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar.
  • N-alkylation of aniline and substituted-anilines with different benzyl alcohols using the CoNx@NC catalyst. Reaction conditions. (n.d.).
  • Production process for synthesizing 4-bromo-2-methylaniline. (n.d.).
  • Buchwald–Hartwig amin
  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). PMC.
  • Comparative study on aniline alkylation activity using methanol and dimethyl carbonate as the alkylating agents over Zn-Co-Fe ternary spinel systems | Request PDF. (n.d.).
  • 4-Bromo-2-chloroaniline synthesis. (n.d.). ChemicalBook.
  • Reductive Amin
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Preparation of 4-bromoaniline derivatives. (n.d.).
  • Process for the preparation of 2,6-dichloro-4-bromoanilides. (n.d.).
  • Process for producing 4-bromo-2-chlorophenols. (n.d.).
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Myers Chem 115. (n.d.).
  • United States P
  • 4-Bromo-2-Chloroaniline Synthesis Report. (n.d.). Cram.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25). Chemical Insights.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (n.d.). Benchchem.
  • TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. (n.d.).
  • Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. (2024, September 10).
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. (n.d.).
  • CHM 2322 (Organic Chemistry Lab II). (2008, April 19). Adam Cap.
  • 4-Bromo-2-chloroaniline | 38762-41-3. (n.d.). ChemicalBook.
  • Experiment 4: 4-bromo-2-chloroaniline Synthesis CHE -. (2020, March 6). Chegg.
  • 4-Bromo-2-chloroaniline. (n.d.). PMC.

Sources

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